molecular formula C31H40F2N7O8PS B607541 Fosravuconazole L-Lysine Ethanolate CAS No. 914361-45-8

Fosravuconazole L-Lysine Ethanolate

Cat. No.: B607541
CAS No.: 914361-45-8
M. Wt: 739.7 g/mol
InChI Key: VOWYGLHOVNSCSA-NRVKWRQJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

oral triazole antifungal agent

Properties

CAS No.

914361-45-8

Molecular Formula

C31H40F2N7O8PS

Molecular Weight

739.7 g/mol

IUPAC Name

[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;ethanol

InChI

InChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3/t15-,23+;5-;/m00./s1

InChI Key

VOWYGLHOVNSCSA-NRVKWRQJSA-N

Isomeric SMILES

CCO.C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fosravuconazole L-lysine ethanolate;  BFE1224;  BFE 1224;  BFE-1224;  BMS379224;  BMS 379224;  BMS-379224

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Fosravuconazole L-Lysine Ethanolate: A Prodrug of Ravuconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole L-lysine ethanolate is a novel, orally administered triazole antifungal agent. It is a water-soluble prodrug that is rapidly converted in vivo to its active moiety, ravuconazole.[1][2] This conversion was designed to improve the solubility and oral bioavailability of ravuconazole, which had previously shown potent broad-spectrum antifungal activity but was hindered by bioavailability issues in clinical development.[2][3] Fosravuconazole has been approved in Japan for the treatment of onychomycosis and is also being investigated for other fungal infections, including eumycetoma.[4][5]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a prodrug, the pharmacological properties of ravuconazole, and key data from clinical and preclinical evaluations.

Chemical and Physical Properties

This compound is a salt complex with the following chemical properties:

PropertyValue
Molecular Formula C31H40F2N7O8PS
Molecular Weight 739.7 g/mol
CAS Number 914361-45-8
Synonyms F-RVCZ, E1224, BMS-379224 L-lysine ethanolate

Pharmacokinetics and Prodrug Conversion

Upon oral administration, this compound is readily absorbed and rapidly converted to the active antifungal agent, ravuconazole.[1] This bioconversion enhances the pharmacokinetic profile, leading to high bioavailability that can reach 100%.[3][6] The plasma concentration of ravuconazole following fosravuconazole administration is significantly higher than that achieved with other oral antifungal agents used for onychomycosis.[3] Ravuconazole exhibits an extended half-life of over one week, which allows for less frequent dosing and may improve patient adherence.[1][7]

The conversion of fosravuconazole to ravuconazole is a critical step in its mechanism of action. The following diagram illustrates this process.

fosravuconazole_conversion Fosravuconazole This compound (Oral Administration) Absorption Gastrointestinal Absorption Fosravuconazole->Absorption Conversion In Vivo Conversion (likely by phosphatases) Absorption->Conversion Ravuconazole Ravuconazole (Active Moiety) Conversion->Ravuconazole Distribution Systemic Distribution (to site of infection) Ravuconazole->Distribution

Caption: Prodrug activation of fosravuconazole.

Mechanism of Action of Ravuconazole

Ravuconazole, like other azole antifungals, exerts its effect by disrupting the fungal cell membrane.[7][8] The primary target is the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[7][8][9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating membrane fluidity.[7][10]

By inhibiting lanosterol 14α-demethylase, ravuconazole blocks the conversion of lanosterol to ergosterol.[7] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[2] The altered membrane composition increases its permeability, leading to the leakage of essential intracellular components and ultimately resulting in fungal cell death or growth inhibition.[2][7] Ravuconazole demonstrates a high selectivity for fungal CYP51 over human cytochrome P450 enzymes, which contributes to its favorable safety profile.[7]

The following diagram illustrates the ergosterol biosynthesis pathway and the site of action of ravuconazole.

ergosterol_biosynthesis_inhibition Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Lanosterol Lanosterol SqualeneEpoxidase->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 ErgosterolPrecursors Ergosterol Precursors CYP51->ErgosterolPrecursors Ergosterol Ergosterol (Fungal Cell Membrane Component) ErgosterolPrecursors->Ergosterol Ravuconazole Ravuconazole Ravuconazole->Inhibition Inhibition->CYP51 Inhibition

Caption: Ravuconazole's inhibition of ergosterol biosynthesis.

Clinical Efficacy in Onychomycosis

Fosravuconazole has demonstrated significant efficacy in the treatment of onychomycosis in several clinical trials. A multicenter, double-blind, randomized, placebo-controlled Phase III study in Japan is a key example.[11][12]

Phase III Clinical Trial in Onychomycosis

Experimental Protocol:

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled study.[12]

  • Patient Population: 153 Japanese patients aged 20 to 75 years with a clinical diagnosis of onychomycosis affecting at least 25% of the target toenail.[11][12] Patients were required to have a positive potassium hydroxide (KOH) examination and confirmation of Trichophyton rubrum or Trichophyton mentagrophytes infection.[11]

  • Treatment Regimen: Patients were randomly assigned to receive either fosravuconazole (equivalent to 100 mg of ravuconazole) or a placebo orally once daily for 12 weeks.[12]

  • Primary Endpoint: The rate of complete cure at week 48, defined as 0% clinical involvement of the target toenail and a negative KOH examination.[11][12]

  • Secondary Endpoints: Included mycological cure rate (negative KOH examination) and changes in the area of nail involvement over time.[11]

Efficacy Results:

Endpoint (at Week 48)Fosravuconazole (n=101)Placebo (n=52)P-value
Complete Cure Rate 59.4% (60/101)5.8% (3/52)< 0.001
Mycological Cure Rate 82.0% (73/89)20.0% (10/50)< 0.001

These results demonstrate the superior efficacy of a 12-week treatment course of fosravuconazole compared to placebo in patients with onychomycosis.[11][12]

Safety and Tolerability

In the Phase III study for onychomycosis, fosravuconazole was generally well-tolerated.[11][12]

Safety OutcomeFosravuconazole (n=101)Placebo (n=52)
Adverse Events 83.2% (84/101)80.8% (42/52)
Adverse Drug Reactions 23.8% (24/101)3.8% (2/52)

Adverse drug reactions were typically mild to moderate in severity, with no serious adverse events reported.[11][12] The most common adverse drug reactions were gastrointestinal disorders.[11]

In Vitro Antifungal Activity

Ravuconazole exhibits potent in vitro activity against a broad spectrum of fungi, including dermatophytes, Candida species, and Aspergillus species.[13][14]

Experimental Protocol for Antifungal Susceptibility Testing (General):

Antifungal susceptibility testing for filamentous fungi is often performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A.[15]

  • Method: Broth microdilution method.

  • Medium: RPMI 1640 with L-glutamine, buffered to pH 7.0 with MOPS buffer.[15]

  • Inoculum Preparation: A standardized inoculum of fungal conidia or sporangiospores is prepared and diluted to a final concentration of approximately 1-5 x 10^5 CFU/mL.[15]

  • Drug Dilutions: The antifungal agent is serially diluted in the microtiter plates.

  • Incubation: Plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-96 hours), depending on the fungal species.

  • Endpoint Reading: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.

Experimental Workflow for a Clinical Trial

The following diagram outlines a typical workflow for a clinical trial investigating the efficacy and safety of fosravuconazole.

clinical_trial_workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment Treatment Arm (Fosravuconazole) Randomization->Treatment Placebo Control Arm (Placebo) Randomization->Placebo FollowUp Follow-up Visits (e.g., Weeks 12, 24, 36, 48) Treatment->FollowUp Placebo->FollowUp Endpoint Endpoint Assessment (Efficacy and Safety) FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Generalized clinical trial workflow.

Conclusion

This compound represents a significant advancement in the treatment of fungal infections, particularly onychomycosis. Its formulation as a prodrug of ravuconazole successfully overcomes the pharmacokinetic limitations of the parent compound, resulting in excellent oral bioavailability and a long half-life. The active moiety, ravuconazole, is a potent inhibitor of fungal ergosterol biosynthesis, leading to high rates of clinical and mycological cure. Clinical trials have demonstrated its superior efficacy and a favorable safety profile. This technical guide provides a foundational understanding for researchers and drug development professionals working with this promising antifungal agent.

References

Fosravuconazole L-Lysine Ethanolate: A Technical Guide to its Antifungal Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosravuconazole L-lysine ethanolate is a water-soluble prodrug of the potent, broad-spectrum triazole antifungal agent, ravuconazole.[1][2] Developed to improve the pharmacokinetic properties of its active moiety, fosravuconazole provides enhanced bioavailability, leading to high concentrations in plasma and target tissues like skin and nails.[3] This technical guide provides a comprehensive overview of the antifungal spectrum of fosravuconazole, detailing its mechanism of action, in vitro activity against a wide range of fungal pathogens, and in vivo efficacy data. It is intended to serve as a resource for researchers and drug development professionals exploring its therapeutic potential.

Mechanism of Action

Fosravuconazole is an orally administered prodrug that is rapidly and completely converted to its active form, ravuconazole, in the body.[4][5] Ravuconazole exerts its antifungal effect through the canonical mechanism of the azole class: the potent and selective inhibition of fungal lanosterol 14-alpha-demethylase.[4][6] This enzyme is a key component of the fungal cytochrome P450 system and is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][6]

The inhibition of this enzyme leads to a cascade of downstream effects:

  • Depletion of Ergosterol: The primary structural sterol in the fungal cell membrane is depleted, compromising membrane integrity, fluidity, and the function of membrane-bound enzymes.[6]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of methylated sterol precursors, such as lanosterol.[6] These intermediates are incorporated into the fungal membrane, further disrupting its structure and leading to increased permeability.

  • Fungistatic/Fungicidal Activity: The culmination of these disruptions leads to the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect).[4][6]

Ravuconazole exhibits a high degree of selectivity for fungal cytochrome P450 enzymes over their human counterparts, which contributes to its favorable safety profile and minimizes the potential for drug-drug interactions.[4][7]

Caption: Mechanism of action of Fosravuconazole.

In Vitro Antifungal Spectrum

The in vitro activity of ravuconazole, the active metabolite of fosravuconazole, has been evaluated against a broad range of clinically relevant fungal pathogens. Ravuconazole demonstrates potent activity against yeasts, dermatophytes, and various molds.[3][7]

Activity Against Candida Species

Ravuconazole exhibits excellent in vitro activity against a wide spectrum of Candida species, including those that are resistant to other azoles like fluconazole.[8][9] It is generally more potent than fluconazole and itraconazole.[8]

Table 1: In Vitro Activity of Ravuconazole against Candida Species

Fungal Species No. of Isolates MIC Range (μg/mL) MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Reference
Candida albicans 6,970 (pooled) N/A N/A 0.03 [9]
Candida glabrata 6,970 (pooled) N/A N/A 1 to 2 [9]
Candida krusei 3 0.05 - 0.39 N/A N/A [8]

| Candida spp. (overall) | 6,970 | N/A | N/A | 0.25 |[9] |

N/A: Not Available in the cited source.

Activity Against Cryptococcus neoformans

Ravuconazole is highly active against clinical isolates of Cryptococcus neoformans, demonstrating greater potency than both fluconazole and itraconazole.[10] Its activity extends to isolates with reduced susceptibility to fluconazole.[10]

Table 2: In Vitro Activity of Ravuconazole against Cryptococcus neoformans

Fungal Species No. of Isolates MIC Range (μg/mL) MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Reference

| Cryptococcus neoformans | 541 | 0.12 - 4.0 | N/A | 0.25 |[10] |

N/A: Not Available in the cited source.

Activity Against Dermatophytes and Molds

Ravuconazole has shown potent activity against dermatophytes, which are the primary causative agents of onychomycosis.[3][7] Its spectrum also includes clinically important molds like Aspergillus species and the causative agents of eumycetoma.[11][12]

Table 3: In Vitro Activity of Ravuconazole against Dermatophytes and Other Fungi

Fungal Species No. of Isolates MIC Range (μg/mL) MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Reference
Aspergillus fumigatus N/A N/A N/A 0.025 - 0.39 (MIC90 range) [8]
Trichophyton rubrum N/A 0.05 - 0.39 N/A N/A [8]
Trichophyton mentagrophytes N/A 0.05 - 0.39 N/A N/A [8]
Microsporum canis N/A 0.05 - 0.39 N/A N/A [13]
Microsporum gypseum N/A 0.05 - 0.39 N/A N/A [8]
Trichosporon asahii 224 N/A 0.25 0.5 [14]
Trichosporon beigelii N/A N/A N/A 0.025 - 0.39 (MIC90 range) [8]

| Madurella mycetomatis | N/A | Potent in vitro activity reported | N/A | N/A |[12] |

N/A: Not Available in the cited source.

In Vivo Efficacy

The potent in vitro activity of ravuconazole translates to significant efficacy in various animal models of fungal infections and in clinical trials.

Table 4: Summary of In Vivo Efficacy Studies

Indication/Model Species Treatment Key Findings Reference
Systemic Cryptococcosis Mouse Ravuconazole Showed substantial therapeutic effect; significantly reduced CFU in lungs. [8]
Oral Candidiasis Rat Ravuconazole Significantly reduced CFU in oral swabs; more effective than itraconazole. [8]
Onychomycosis Human (Phase III) Fosravuconazole 100 mg/day for 12 weeks Complete cure rate of 59.4% vs 5.8% for placebo at week 48.[7] [7]

| Eumycetoma | Human (Phase II) | Fosravuconazole 200mg or 300mg weekly for 12 months | Efficacy was not superior to itraconazole, but had significant advantages including weekly dosing and a better safety profile.[15][16] |[15][16] |

Experimental Protocols

Standardized methodologies are crucial for the reproducible assessment of antifungal activity. The protocols for determining the in vitro and in vivo efficacy of agents like fosravuconazole are well-established.

Antifungal Susceptibility Testing Protocol (CLSI M27/M38 Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[17][18] The broth microdilution (BMD) method is the gold standard.[19]

Detailed Methodology:

  • Medium Preparation: RPMI 1640 liquid medium with L-glutamine, without bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS) is the standard medium.[19]

  • Drug Dilution: The antifungal agent (ravuconazole) is serially diluted in the microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Fungal isolates are grown on agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies. The inoculum is prepared by suspending colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard, which is then further diluted to achieve a standardized final inoculum concentration in the wells.

  • Incubation: The inoculated plates are incubated at 35°C. Incubation times vary by organism: typically 24-48 hours for Candida spp. and up to 72 hours for Cryptococcus neoformans.[14][19]

  • Endpoint Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a prominent decrease in turbidity (for yeasts) or growth compared to the drug-free control well.[9]

AST_Workflow start Start prep_isolate 1. Prepare Fungal Isolate (e.g., on SDA plate) start->prep_isolate prep_inoculum 2. Prepare Standardized Inoculum (0.5 McFarland) prep_isolate->prep_inoculum inoculate 4. Inoculate Plate prep_inoculum->inoculate prep_plate 3. Prepare Microtiter Plate with Serial Drug Dilutions prep_plate->inoculate incubate 5. Incubate (e.g., 35°C for 24-48h) inoculate->incubate read_mic 6. Read MIC Endpoint (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

Caption: Workflow for Antifungal Susceptibility Testing (AST).

In Vivo Efficacy Model Protocol (Systemic Murine Infection)

Animal models are essential for evaluating the in vivo potential of an antifungal agent before clinical trials.

Detailed Methodology:

  • Animal Model: Immunocompetent or immunocompromised mice (e.g., Swiss female mice) are commonly used.[11]

  • Infection: A standardized inoculum of the fungal pathogen (e.g., C. neoformans) is prepared from culture. The mice are infected, typically via intravenous (tail vein) injection, to establish a systemic infection.[8]

  • Drug Administration: this compound is administered orally via gavage.[11] A vehicle control group receives the formulation without the active drug. Dosing regimens can vary (e.g., once or twice daily) for a specified duration (e.g., 5-20 consecutive days).[8][11]

  • Monitoring: Animals are monitored daily for signs of illness and mortality.

  • Outcome Assessment: Efficacy is assessed by multiple endpoints:

    • Survival: The delay in mortality or overall survival rate compared to the control group.[8]

    • Fungal Burden: At the end of the study, organs (e.g., kidneys, lungs, brain) are harvested, homogenized, and plated to determine the number of colony-forming units (CFU) per gram of tissue. A significant reduction in CFU indicates drug efficacy.[8]

In_Vivo_Workflow start Start: In Vivo Study infect 1. Intravenous Infection of Mice with Pathogen start->infect randomize 2. Randomize into Treatment & Control Groups infect->randomize treat 3. Administer Drug (Oral) or Vehicle Control Daily randomize->treat monitor 4. Daily Monitoring (Survival, Clinical Signs) treat->monitor endpoint 5. Endpoint Assessment monitor->endpoint survival Survival Analysis endpoint->survival burden Fungal Burden (CFU) in Target Organs endpoint->burden end End: Data Analysis survival->end burden->end

Caption: Workflow for a typical in vivo efficacy study.

Conclusion

This compound, through its active moiety ravuconazole, demonstrates a potent and broad-spectrum antifungal activity. Its in vitro profile reveals low MIC values against a wide array of clinically significant yeasts, molds, and dermatophytes, including drug-resistant strains. This activity is substantiated by in vivo data from both preclinical models and human clinical trials, confirming its efficacy in challenging indications such as onychomycosis and eumycetoma. The favorable pharmacokinetic profile, characterized by high bioavailability and tissue penetration, combined with a strong safety record, positions fosravuconazole as a valuable and promising agent in the systemic antifungal armamentarium.

References

Fosravuconazole L-Lysine Ethanolate: A Technical Deep Dive into its Potential for Neglected Tropical Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole L-lysine ethanolate, a prodrug of the potent triazole antifungal agent ravuconazole, has emerged as a significant candidate in the fight against neglected tropical diseases (NTDs). Developed by Eisai Co., Ltd., and advanced through strategic partnerships, notably with the Drugs for Neglected Diseases initiative (DNDi), this compound is being investigated for its efficacy in treating complex and underserved diseases such as eumycetoma and Chagas disease.[1] This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and underlying mechanisms of action related to fosravuconazole's application in these NTDs.

Fosravuconazole (also known as E1224) is a water-soluble salt form of the ravuconazole prodrug, designed to improve the bioavailability of the active compound, ravuconazole.[2][3] Upon oral administration, it is rapidly converted to ravuconazole, which exhibits a long plasma half-life, a crucial attribute for treating chronic infections.[1][4] The primary mechanism of action for ravuconazole, like other azoles, is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase.[5][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the cell membranes of fungi and protozoa like Trypanosoma cruzi.[5][7] Its disruption leads to the accumulation of toxic sterol intermediates and ultimately impairs cell membrane integrity and function.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical investigations of fosravuconazole and its active form, ravuconazole.

Table 1: Preclinical In Vitro Activity of Ravuconazole against Trypanosoma cruzi
ParameterValueParasite StageSource
Minimal Inhibitory Concentration (MIC)300 nMExtracellular epimastigote[8]
Minimal Inhibitory Concentration (MIC)1 nMIntracellular amastigote[8]
Table 2: Preclinical In Vivo Efficacy of Ravuconazole in Murine Models of Acute Chagas Disease
T. cruzi StrainTreatment RegimenParasitological Cure RateSource
CL (drug-susceptible)15 mg/kg b.i.d. for 20 days100% (12/12)[8]
Y (partially drug-resistant)15 mg/kg b.i.d. for 20 days58% (7/12)[8]
Colombiana (drug-resistant)15 mg/kg b.i.d. for 20 days0% (0/10)[8]
Table 3: Clinical Efficacy of Fosravuconazole (E1224) in Chronic Indeterminate Chagas Disease (Phase II Trial - NCT01489228)
Treatment GroupDosing RegimenNSustained Parasitological Response at 12-month follow-up (%)Source
High-Dose E12244000 mg total dose over 8 weeks4529%[9][10]
Low-Dose E12242000 mg total dose over 8 weeks48No sustained response[9][10]
Short-Dose E12242400 mg total dose over 4 weeks46No sustained response[9][10]
Benznidazole (standard of care)5 mg/kg/day for 60 days4582%[9][10]
PlaceboE1224-matched tablets for 8 weeks479%[9]
Table 4: Clinical Efficacy of Fosravuconazole in Eumycetoma (Phase II Trial - NCT03086226)
Treatment GroupDosing RegimenNComplete Cure Rate at 12 Months (%)Source
Fosravuconazole 300 mg300 mg weekly for 12 months3450.0%[11]
Fosravuconazole 200 mg200 mg weekly for 12 months3464.7%[11]
Itraconazole (standard of care)400 mg daily for 12 months3675.0%[11]

Experimental Protocols

In Vitro Susceptibility Testing of Ravuconazole against Trypanosoma cruzi Intracellular Amastigotes

This protocol is based on methodologies described for testing anti-trypanosomal compounds.[5]

  • Cell Culture and Infection:

    • Vero cells (or another suitable host cell line) are seeded in 96-well plates at a density of 1.7 x 10^4 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.[5]

    • Tissue culture-derived trypomastigotes of the desired T. cruzi strain are added to the Vero cell monolayers at a multiplicity of infection (MOI) of 10.[5]

    • The plates are incubated for approximately 5 hours to allow for parasite invasion.[5]

    • Following incubation, the cell cultures are washed to remove any non-internalized parasites.[5]

  • Drug Application and Incubation:

    • Fresh culture medium containing serial dilutions of ravuconazole is added to the wells. A control group with no drug is included.

    • The plates are incubated for 3 to 4 days to allow for the intracellular proliferation of amastigotes.[5]

  • Assessment of Parasite Inhibition:

    • The inhibition of amastigote replication is quantified. This can be achieved through various methods, including:

      • Microscopic Counting: Fixing and staining the cells, followed by manual counting of the number of amastigotes per cell.

      • Reporter Gene Assays: Using parasite lines engineered to express reporter proteins like β-galactosidase or fluorescent proteins (e.g., tdTomato), where the signal intensity correlates with the number of viable parasites.[5]

    • The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of parasite inhibition against the drug concentration.

Murine Model of Acute Chagas Disease for In Vivo Efficacy Testing

This protocol is a synthesis of methodologies used in preclinical studies of anti-Chagasic drugs.[8]

  • Animals and Infection:

    • Female Swiss albino or NMRI-IVIC mice are used.[8]

    • Mice are inoculated intraperitoneally with blood trypomastigotes of a specific T. cruzi strain (e.g., Y, CL, or Colombiana).[8] The inoculum size is typically 10^4 or 10^5 parasites per mouse.[8]

  • Treatment Regimen:

    • Treatment is initiated at a specified time post-infection, often 24 hours or 4 days.[8]

    • Ravuconazole, suspended in a suitable vehicle (e.g., 2% methyl-cellulose/0.5% Tween 80), is administered orally by gavage.[12]

    • The dosing schedule is critical; due to ravuconazole's short half-life in mice, twice-daily (b.i.d.) administration has been shown to be more effective than once-daily dosing.[8] A typical curative regimen might be 15 mg/kg b.i.d. for 20 consecutive days.[8]

  • Efficacy Assessment:

    • Parasitemia: Blood samples are taken at regular intervals to monitor the number of circulating parasites.

    • Survival: The survival rate of the treated mice is recorded and compared to an untreated control group.

    • Parasitological Cure: After the treatment period, cure is assessed by sensitive methods such as:

      • Hemoculture: Culturing blood samples to detect the presence of viable parasites.[8]

      • Xenodiagnosis: Allowing uninfected triatomine bugs to feed on the treated mice and later examining the bugs for parasites.[8]

      • PCR: Detecting parasite DNA in blood and tissue samples.

Clinical Trial Protocol for Fosravuconazole in Eumycetoma (NCT03086226)

This is a summary of the Phase II, randomized, double-blind, active-controlled superiority trial.[1][11]

  • Study Design: A single-center, comparative, randomized, double-blind, parallel-group, active-controlled clinical superiority trial conducted in Sudan.[1]

  • Participants: Patients aged 15 years or older with eumycetoma caused by Madurella mycetomatis, with a lesion size between ≥2 cm and <16 cm, requiring surgery.[11]

  • Treatment Arms:

    • Fosravuconazole 300 mg: 300 mg administered orally once weekly for 12 months.[11]

    • Fosravuconazole 200 mg: 200 mg administered orally once weekly for 12 months.[11]

    • Itraconazole (Control): 400 mg (as 200 mg twice daily) administered orally daily for 12 months.[11]

  • Intervention: All participants received their assigned drug treatment for 12 months, combined with surgery at 6 months.[11]

  • Primary Endpoint: The primary efficacy endpoint was the rate of complete cure at the end of the 12-month treatment period. Complete cure was defined by clinical assessment (absence of mycetoma mass, closure of sinuses, and no discharge) and imaging (normal ultrasound or only fibrosis present), or a negative fungal culture from a surgical biopsy if a mass was still present.[1]

  • Blinding: Double-blinding was maintained through the use of placebo pills to mask the different dosing schedules between the groups.[11]

Clinical Trial Protocol for Fosravuconazole (E1224) in Chagas Disease (NCT01489228)

This is a summary of the Phase II, proof-of-concept, randomized, placebo-controlled trial.[10]

  • Study Design: A proof-of-concept, double-blind, randomized, placebo- and active-controlled, phase 2 clinical trial conducted in Bolivia.[10]

  • Participants: Adults (18–50 years) with a confirmed diagnosis of chronic indeterminate Trypanosoma cruzi infection.[10]

  • Treatment Arms:

    • High-Dose E1224: 400 mg once daily for 3 days (loading dose), then 400 mg once weekly for 7 weeks (total dose: 4000 mg).

    • Low-Dose E1224: 200 mg once daily for 3 days (loading dose), then 200 mg once weekly for 7 weeks (total dose: 2000 mg).

    • Short-Dose E1224: 400 mg once daily for 3 days (loading dose), then 400 mg once weekly for 3 weeks, followed by 4 weeks of placebo (total dose: 2400 mg).

    • Benznidazole (Active Control): 5 mg/kg per day, divided into two daily doses, for 60 days.

    • Placebo: E1224-matched placebo tablets for 8 weeks.

  • Primary Endpoint: The primary efficacy endpoint was the parasitological response to E1224 at the end of treatment, as assessed by PCR.[10]

  • Secondary Endpoints: Included the sustainability of parasitological response up to 12 months of follow-up, changes in parasite load, and serological responses.[10]

  • Blinding: The trial was double-blind for the E1224 and placebo arms. Assessors were masked to all treatment allocations.[10]

Visualizations: Pathways and Workflows

fosravuconazole_prodrug_conversion Fosravuconazole This compound (Oral Administration) Conversion Rapid Conversion in the body Fosravuconazole->Conversion Absorption Ravuconazole Ravuconazole (Active Moiety) Conversion->Ravuconazole Metabolism ergosterol_biosynthesis_inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates Sterol Intermediates Lanosterol->Intermediates Demethylation Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Disruption Disruption of Cell Membrane Ravuconazole Ravuconazole Ravuconazole->Inhibition Enzyme Lanosterol 14-alpha-demethylase (CYP51) Inhibition->Enzyme eumycetoma_trial_workflow cluster_screening Screening & Randomization cluster_treatment Treatment Arms (12 Months) cluster_endpoint Endpoint Assessment Screening Patient Screening (Eumycetoma, M. mycetomatis) Randomization Randomization (1:1:1) Screening->Randomization Arm1 Fosravuconazole 300 mg weekly Randomization->Arm1 Arm2 Fosravuconazole 200 mg weekly Randomization->Arm2 Arm3 Itraconazole 400 mg daily Randomization->Arm3 Surgery Surgery at 6 Months (All Arms) Arm1->Surgery Arm2->Surgery Arm3->Surgery Endpoint Primary Endpoint: Complete Cure at 12 Months Surgery->Endpoint chagas_trial_workflow cluster_screening Screening & Randomization cluster_treatment Treatment Arms cluster_endpoint Endpoint Assessment Screening Patient Screening (Chronic Indeterminate Chagas) Randomization Randomization (1:1:1:1:1) Screening->Randomization Arm1 High-Dose E1224 (8 weeks) Randomization->Arm1 Arm2 Low-Dose E1224 (8 weeks) Randomization->Arm2 Arm3 Short-Dose E1224 (4 weeks) Randomization->Arm3 Arm4 Benznidazole (60 days) Randomization->Arm4 Arm5 Placebo (8 weeks) Randomization->Arm5 Primary Primary Endpoint: Parasitological Response (PCR) at End of Treatment Arm1->Primary Arm2->Primary Arm3->Primary Arm4->Primary Arm5->Primary Secondary Secondary Endpoint: Sustained Response at 12 Months Primary->Secondary

References

An In-depth Technical Guide on the Inhibition of Ergosterol Biosynthesis by Fosravuconazole L-Lysine Ethanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosravuconazole L-lysine ethanolate is a novel, water-soluble prodrug of the broad-spectrum triazole antifungal agent, ravuconazole. Its mechanism of action is centered on the potent and specific inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity and function of the fungal cell membrane. This technical guide provides a comprehensive overview of the core mechanism of fosravuconazole, focusing on its inhibitory effects on ergosterol production. It includes a compilation of in vitro susceptibility data, detailed experimental protocols for assessing ergosterol biosynthesis inhibition, and visual representations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of antifungal agents and the development of new therapeutic strategies.

Introduction

This compound is a third-generation triazole antifungal agent designed to improve the pharmacokinetic profile of its active moiety, ravuconazole.[1] As a prodrug, fosravuconazole is rapidly and extensively converted to ravuconazole in the body, leading to high bioavailability and systemic exposure.[2] Ravuconazole exerts its antifungal activity by targeting a key enzyme in the fungal ergosterol biosynthesis pathway, an essential component of the fungal cell membrane that is absent in mammalian cells.[3][4] This selective targeting provides a basis for its broad-spectrum efficacy and favorable safety profile.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary molecular target of ravuconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51 or Erg11p).[3][5] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol.[6] By binding to the heme iron atom in the active site of CYP51, ravuconazole effectively blocks the demethylation of lanosterol.[3][4]

The inhibition of lanosterol 14α-demethylase leads to a cascade of downstream effects that are detrimental to the fungal cell:

  • Depletion of Ergosterol: The primary consequence is the reduction in the synthesis of ergosterol, a vital component for maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane.[4]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function, leading to increased permeability and ultimately, cell death.[7]

dot

Ergosterol Biosynthesis Pathway Inhibition by Ravuconazole AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51/Erg11p) Lanosterol->CYP51 Ergosterol Ergosterol MembraneDisruption Disruption of Cell Membrane Integrity and Function Fosravuconazole Fosravuconazole (Prodrug) Ravuconazole Ravuconazole (Active Drug) Fosravuconazole->Ravuconazole Ravuconazole->CYP51 Inhibition CYP51->Ergosterol Demethylation CYP51->MembraneDisruption Leads to depletion of Ergosterol and accumulation of toxic sterols FungalCellDeath Fungal Cell Death MembraneDisruption->FungalCellDeath

Caption: Mechanism of fosravuconazole's active metabolite, ravuconazole.

In Vitro Antifungal Activity of Ravuconazole

The in vitro efficacy of ravuconazole has been demonstrated against a wide range of fungal pathogens, including yeasts, molds, and dermatophytes. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a comparative view of ravuconazole's potency.

Table 1: In Vitro Activity of Ravuconazole against Candida Species

OrganismRavuconazole MIC Range (µg/mL)Ravuconazole MIC₅₀ (µg/mL)Ravuconazole MIC₉₀ (µg/mL)Comparator MIC₉₀ (µg/mL)Reference(s)
Candida albicans≤0.007 - 20.015 - 0.030.03 - 0.06Fluconazole: 0.5, Itraconazole: 0.12[8][9]
Candida glabrata≤0.015 - >80.25 - 0.51 - 2Fluconazole: 16, Itraconazole: 1[4][9]
Candida parapsilosis≤0.007 - 10.030.06Fluconazole: 2, Itraconazole: 0.25[8][9]
Candida tropicalis≤0.007 - 20.030.06Fluconazole: 2, Itraconazole: 0.25[9]
Candida krusei0.03 - 20.120.25Fluconazole: 64, Itraconazole: 1[9]
Fluconazole-Resistant C. albicans0.06 - 1.00.41--[10]
Fluconazole-Resistant C. glabrata0.03 - 2.00.22--[10]

Table 2: In Vitro Activity of Ravuconazole against Aspergillus Species

OrganismRavuconazole MIC Range (µg/mL)Ravuconazole MIC₅₀ (µg/mL)Ravuconazole MIC₉₀ (µg/mL)Comparator MIC₉₀ (µg/mL)Reference(s)
Aspergillus fumigatus≤0.03 - 20.250.5Itraconazole: 1, Voriconazole: 0.5[11]
Aspergillus flavus0.12 - 10.250.5Itraconazole: 0.5, Voriconazole: 0.5[11]
Aspergillus niger0.12 - 10.51Itraconazole: 1, Voriconazole: 1[11]
Aspergillus terreus0.12 - 10.250.5Itraconazole: 1, Voriconazole: 0.5[11]

Table 3: In Vitro Activity of Ravuconazole against Dermatophytes

OrganismRavuconazole MIC Range (µg/mL)Ravuconazole GM MIC (µg/mL)Comparator GM MIC (µg/mL)Reference(s)
Trichophyton rubrum0.015 - 80.035Itraconazole: 0.05, Terbinafine: 0.007[12][13]
Trichophyton mentagrophytes0.015 - 10.035Itraconazole: 0.06, Terbinafine: 0.008[12][13]
Trichophyton indotineae-0.530Itraconazole: 0.325, Terbinafine: 4.756[14]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antifungal susceptibility of ravuconazole is determined using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

dot

Broth Microdilution MIC Assay Workflow Inoculum Prepare standardized fungal inoculum Inoculate Inoculate microtiter plate with fungal suspension Inoculum->Inoculate SerialDilution Perform serial dilutions of Ravuconazole in microtiter plate SerialDilution->Inoculate Incubate Incubate at appropriate temperature and duration Inoculate->Incubate ReadMIC Visually or spectrophotometrically determine the MIC Incubate->ReadMIC

Caption: General workflow for determining the Minimum Inhibitory Concentration.

Materials:

  • Ravuconazole powder

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Drug Preparation: Prepare a stock solution of ravuconazole in a suitable solvent (e.g., dimethyl sulfoxide) and perform serial twofold dilutions in RPMI-1640 medium in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Inoculation: Inoculate each well of the microtiter plate containing the drug dilutions with the prepared fungal suspension. Include a drug-free growth control well and a sterile control well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or longer for filamentous fungi, depending on the species.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well. This can be determined visually or by measuring the optical density using a spectrophotometer.

Analysis of Ergosterol Biosynthesis Inhibition by GC-MS

This method quantifies the cellular sterol content of fungal cells after treatment with an antifungal agent to assess the inhibition of ergosterol biosynthesis.

dot

GC-MS Analysis of Fungal Sterols Workflow Culture Culture fungal cells with and without Ravuconazole Harvest Harvest and wash fungal cells Culture->Harvest Saponification Saponify cell pellets with ethanolic KOH Harvest->Saponification Extraction Extract non-saponifiable lipids (sterols) with n-heptane Saponification->Extraction Derivatization Derivatize sterols (optional, e.g., silylation) Extraction->Derivatization GCMS Analyze by Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS Quantification Quantify ergosterol and lanosterol peak areas GCMS->Quantification

Caption: Workflow for the analysis of fungal sterols by GC-MS.

Materials:

  • Fungal culture

  • Ravuconazole

  • Potassium hydroxide (KOH)

  • Ethanol

  • n-Heptane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Fungal Culture and Treatment: Grow the fungal culture in a suitable liquid medium to the mid-exponential phase. Add ravuconazole at various concentrations (e.g., sub-MIC, MIC, and supra-MIC) to the cultures and incubate for a defined period. Include an untreated control.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash with distilled water, and record the wet weight of the cell pellet. Add a solution of potassium hydroxide in ethanol to the cell pellet and heat at 80-90°C for 1-2 hours to saponify the cellular lipids.

  • Sterol Extraction: After cooling, add water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (including sterols) into the n-heptane layer. Separate the n-heptane layer and evaporate it to dryness under a stream of nitrogen.

  • GC-MS Analysis: Reconstitute the dried lipid extract in a suitable solvent. Analyze the sample using a GC-MS system equipped with a capillary column suitable for sterol separation.

  • Data Analysis: Identify ergosterol and lanosterol peaks in the chromatogram based on their retention times and mass spectra compared to authentic standards. Quantify the amount of each sterol by integrating the peak areas. The inhibition of ergosterol biosynthesis is determined by the reduction in the ergosterol peak and the corresponding increase in the lanosterol peak in the drug-treated samples compared to the untreated control.

Conclusion

This compound, through its active metabolite ravuconazole, is a potent inhibitor of fungal ergosterol biosynthesis. By targeting lanosterol 14α-demethylase, it effectively disrupts the integrity of the fungal cell membrane, leading to a broad-spectrum antifungal activity. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and leverage this important mechanism of action in the fight against fungal infections. Further research into the specific enzymatic inhibition kinetics (IC₅₀ values) of ravuconazole against purified lanosterol 14α-demethylase from various fungal species would provide even deeper insights into its potency and selectivity.

References

Preclinical Profile of Fosravuconazole L-Lysine Ethanolate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole L-lysine ethanolate is a novel, orally bioavailable triazole antifungal agent. It is a water-soluble prodrug that is rapidly converted in vivo to its active moiety, ravuconazole. This conversion addresses the bioavailability issues previously associated with ravuconazole, unlocking its potent, broad-spectrum antifungal activity.[1][2] Developed for the treatment of onychomycosis and other fungal infections, fosravuconazole has demonstrated significant promise in preclinical studies.[3][4] This technical guide provides a comprehensive overview of the preclinical data for fosravuconazole, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile.

Mechanism of Action

Fosravuconazole, through its active form ravuconazole, exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of lanosterol 14α-demethylase disrupts the synthesis of ergosterol, leading to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This alteration in the fungal cell membrane composition increases its permeability, disrupts the function of membrane-bound enzymes, and ultimately leads to the inhibition of fungal growth and cell death.

cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Disruption Disruption Lanosterol_14a_demethylase->Disruption Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Disruption leads to Ravuconazole Ravuconazole Inhibition Ravuconazole->Inhibition Inhibition->Lanosterol_14a_demethylase Disruption->Ergosterol cluster_evaluation Efficacy Endpoints Infection Infection of mice with Madurella mycetomatis Treatment Oral administration of Fosravuconazole Infection->Treatment Control Vehicle Control Group Infection->Control Evaluation Evaluation of Efficacy Treatment->Evaluation Lesion_Size Lesion size measurement Evaluation->Lesion_Size Fungal_Burden Fungal burden in tissue (e.g., CFU counting) Evaluation->Fungal_Burden Histopathology Histopathological examination Evaluation->Histopathology Control->Evaluation Fosravuconazole_Oral Oral Administration of Fosravuconazole Absorption Gastrointestinal Absorption Fosravuconazole_Oral->Absorption Conversion Rapid Conversion to Ravuconazole Absorption->Conversion Distribution Systemic Distribution of Ravuconazole Conversion->Distribution Target_Tissues Distribution to Target Tissues (e.g., skin, nails) Distribution->Target_Tissues Metabolism Metabolism Distribution->Metabolism Elimination Elimination Metabolism->Elimination

References

Fosravuconazole L-Lysine Ethanolate: A Technical Deep Dive into its Activity Against Aspergillus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole L-lysine ethanolate is a novel, water-soluble prodrug of the broad-spectrum triazole antifungal agent, ravuconazole.[1][2] Developed to improve the bioavailability of ravuconazole, fosravuconazole is rapidly converted in vivo to its active moiety, which exerts potent antifungal activity against a wide range of fungal pathogens, including various species of Aspergillus.[1][3] This technical guide provides a comprehensive overview of the in vitro activity of fosravuconazole's active form, ravuconazole, against clinically relevant Aspergillus species, details the standardized experimental protocols for its evaluation, and illustrates the underlying mechanism of action.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other triazole antifungals, ravuconazole's mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the membrane.[4] Ravuconazole specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the cyp51A and cyp51B genes in Aspergillus fumigatus), which is a key enzyme in the ergosterol biosynthesis pathway.[4] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function, leading to the inhibition of fungal growth.[4]

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol _4_4_dimethyl_cholesta_8_14_24_trienol 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->_4_4_dimethyl_cholesta_8_14_24_trienol Lanosterol->_4_4_dimethyl_cholesta_8_14_24_trienol Lanosterol 14α-demethylase (Cyp51A/B) Ergosterol Ergosterol _4_4_dimethyl_cholesta_8_14_24_trienol->Ergosterol Ravuconazole Ravuconazole (Active form of Fosravuconazole) Ravuconazole->Lanosterol caption Figure 1. Mechanism of action of ravuconazole.

Caption: Figure 1. Mechanism of action of ravuconazole.

Data Presentation: In Vitro Activity of Ravuconazole Against Aspergillus Species

The following tables summarize the minimum inhibitory concentration (MIC) data for ravuconazole against various Aspergillus species from published studies. The data was generated using the Clinical and Laboratory Standards Institute (CLSI) M38 broth microdilution method.

Table 1: In Vitro Activity of Ravuconazole and Comparator Antifungals against Aspergillus Species [5][6]

Aspergillus SpeciesNo. of IsolatesAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
A. fumigatus114Ravuconazole≤0.03 - 20.250.5
Voriconazole≤0.03 - 10.250.5
Itraconazole0.06 - >80.51
Amphotericin B0.25 - 211
A. flavus13Ravuconazole0.12 - 0.50.250.5
Voriconazole0.12 - 0.50.250.5
Itraconazole0.25 - 10.250.5
Amphotericin B0.5 - 212
A. niger22Ravuconazole0.12 - 10.250.5
Voriconazole0.12 - 10.250.5
Itraconazole0.12 - 20.251
Amphotericin B0.25 - 20.51
A. terreus8Ravuconazole0.12 - 0.50.250.5
Voriconazole0.12 - 0.50.250.5
Itraconazole0.25 - 10.51
Amphotericin B1 - 424

Table 2: Geometric Mean (GM) MICs of Ravuconazole and Comparators against a Large Collection of Aspergillus Species [7]

Aspergillus SpeciesNo. of StrainsRavuconazole GM MIC (µg/mL)Voriconazole GM MIC (µg/mL)Itraconazole GM MIC (µg/mL)Amphotericin B GM MIC (µg/mL)
A. fumigatus3140.430.510.60.65
A. flavus1130.550.610.440.81
A. niger870.640.660.490.64
A. terreus420.380.330.351.8
All Aspergillus spp.5750.490.540.530.76

Experimental Protocols: Antifungal Susceptibility Testing

The in vitro activity data presented was primarily generated using the CLSI M38-A2 reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[8][9] This standardized protocol ensures reproducibility and comparability of results across different laboratories.

CLSI M38-A2 Broth Microdilution Method Workflow

CLSI_M38_A2_Workflow start Start: Isolate Preparation prep_inoculum Prepare Inoculum Suspension (0.4-5 x 10^4 CFU/mL) start->prep_inoculum inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate prep_plates Prepare Microdilution Plates with Serial Drug Dilutions prep_plates->inoculate incubate Incubate at 35°C for 48-72 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic interpret Interpret Results (Lowest concentration with complete growth inhibition) read_mic->interpret end End: Report MIC interpret->end caption Figure 2. CLSI M38-A2 workflow.

Caption: Figure 2. CLSI M38-A2 workflow.

Detailed Methodology for CLSI M38-A2 Broth Microdilution
  • Inoculum Preparation:

    • Aspergillus species are cultured on potato dextrose agar for 5-7 days to encourage conidiation.[10]

    • Conidia are harvested by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

    • The resulting suspension is adjusted spectrophotometrically at 530 nm to achieve a transmission of 80-82%.[10]

    • This suspension is then diluted in RPMI 1640 medium to the final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[10]

  • Preparation of Antifungal Agents:

    • Stock solutions of ravuconazole are prepared in dimethyl sulfoxide (DMSO).

    • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the fungal suspension, resulting in a final volume of 200 µL.

    • The plates are incubated at 35°C for 48 to 72 hours.[7]

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.[7]

    • For echinocandins, the minimum effective concentration (MEC) is determined, which is the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.

Clinical Development

While fosravuconazole has been approved in Japan for the treatment of onychomycosis, clinical trials for invasive aspergillosis are less prominent in the public domain.[3] However, studies have been conducted for other invasive fungal infections like mycetoma, demonstrating the drug's safety and efficacy.[11][12] The potent in vitro activity against Aspergillus species suggests that fosravuconazole holds promise as a potential therapeutic option for aspergillosis, warranting further clinical investigation.

Conclusion

This compound, through its active metabolite ravuconazole, demonstrates potent in vitro activity against a broad range of clinically important Aspergillus species. Its mechanism of action, targeting the crucial ergosterol biosynthesis pathway, is well-established for triazole antifungals. The standardized CLSI M38-A2 methodology provides a reliable framework for assessing its antifungal activity. While clinical data specifically for aspergillosis is still emerging, the strong preclinical data positions fosravuconazole as a promising candidate for the treatment of invasive aspergillosis. Further research and clinical trials are essential to fully elucidate its therapeutic potential in this setting.

References

Analytical Method Development for Fosravuconazole L-Lysine Ethanolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies crucial for the development and quality control of Fosravuconazole L-Lysine Ethanolate, a prodrug of the potent triazole antifungal agent ravuconazole. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) analysis, dissolution testing, and forced degradation studies, and includes quantitative data presented in structured tables for clarity and comparative analysis. The guide is designed to meet the stringent requirements of pharmaceutical research and development, adhering to ICH guidelines for analytical method validation.

Introduction to this compound

This compound is a novel, water-soluble prodrug of ravuconazole, developed to improve the bioavailability of the active compound.[1][2] Ravuconazole exhibits broad-spectrum antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] The disruption of ergosterol synthesis leads to the accumulation of toxic sterols, compromising the integrity and function of the fungal cell membrane.

High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Profiling

A robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of this compound and the detection of any process-related impurities and degradation products.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (pH 4.5) in a 55:45 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 287 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of a suitable diluent (e.g., mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-30 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Data

The following tables summarize the typical validation parameters for an RP-HPLC method for this compound, in accordance with ICH Q2(R1) guidelines.

Table 1: Linearity

Concentration (µg/mL)Peak Area (Arbitrary Units)
5Data Point 1
10Data Point 2
15Data Point 3
20Data Point 4
25Data Point 5
30Data Point 6
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery)

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8Mean ValueMean %
100%10Mean ValueMean %
120%12Mean ValueMean %

Table 3: Precision

ParameterConcentration (µg/mL)% RSD
Repeatability (Intra-day) 10< 2%
Intermediate Precision (Inter-day) 10< 2%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD Calculated Value
LOQ Calculated Value

Dissolution Testing for Solid Oral Dosage Forms

Dissolution testing is a critical quality control parameter for solid oral dosage forms, providing insights into the in-vitro release of the drug substance. For poorly soluble drugs like Fosravuconazole, the development of a discriminating dissolution method is crucial.

Experimental Protocol: Dissolution Testing

Apparatus:

  • USP Apparatus 2 (Paddle).

Dissolution Medium:

  • 900 mL of a suitable buffer, such as pH 6.8 phosphate buffer, potentially with the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to achieve sink conditions.

Test Conditions:

  • Rotation Speed: 50 RPM.

  • Temperature: 37 ± 0.5 °C.

  • Sampling Time Points: 10, 15, 30, 45, and 60 minutes.

  • Sample Analysis: The concentration of Fosravuconazole in the collected samples is determined by a validated analytical method, such as the HPLC method described above.

Acceptance Criteria:

  • Typically, for immediate-release dosage forms, not less than 80% (Q) of the labeled amount of Fosravuconazole should dissolve within a specified time (e.g., 45 minutes).

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to identify the potential degradation products of a drug substance, which helps in establishing the degradation pathways and the intrinsic stability of the molecule. This information is vital for the development of a stability-indicating analytical method.

Experimental Protocol: Forced Degradation

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance exposed to 105°C for 48 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).

Sample Analysis:

  • Degraded samples are analyzed by the validated stability-indicating HPLC method to separate the parent drug from any degradation products. The peak purity of the parent drug peak should be assessed using a PDA detector.

Visualizations

Signaling Pathway: Mechanism of Action

Fosravuconazole is a prodrug that is converted to the active moiety, ravuconazole. Ravuconazole inhibits the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

G cluster_prodrug In Vivo Conversion cluster_fungal_cell Fungal Cell Fosravuconazole Fosravuconazole Ravuconazole Ravuconazole Fosravuconazole->Ravuconazole Metabolism Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Ravuconazole->Lanosterol_14a_demethylase Inhibition Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Lanosterol_14a_demethylase->Ergosterol Biosynthesis

Caption: Mechanism of action of Fosravuconazole.

Experimental Workflow: HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound.

G Method_Development HPLC Method Development & Optimization Validation_Protocol Validation Protocol (ICH Q2(R1)) Method_Development->Validation_Protocol System_Suitability System Suitability Validation_Protocol->System_Suitability Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy (Recovery) Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report System_Suitability->Validation_Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for HPLC method validation.

Logical Relationship: Analytical Methods in Drug Development

This diagram shows the interplay between different analytical methods throughout the drug development lifecycle of this compound.

G cluster_development Drug Development Stages cluster_methods Analytical Methods Pre-formulation Pre-formulation Forced_Degradation Forced Degradation Pre-formulation->Forced_Degradation Characterizes Intrinsic Stability Formulation_Dev Formulation Development Stability_Studies Stability Studies Quality_Control Quality Control (Batch Release) HPLC_Assay HPLC Assay & Impurity Profiling HPLC_Assay->Formulation_Dev Assesses Drug Content HPLC_Assay->Stability_Studies Monitors Potency & Degradation HPLC_Assay->Quality_Control Confirms Identity, Strength, Purity Dissolution Dissolution Testing Dissolution->Formulation_Dev Evaluates In-Vitro Release Dissolution->Stability_Studies Ensures Consistent Performance Dissolution->Quality_Control Ensures Product Performance Forced_Degradation->HPLC_Assay Informs Method Specificity

Caption: Role of analytical methods in drug development.

References

High-performance liquid chromatography (HPLC) method for Fosravuconazole L-Lysine Ethanolate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Method for Fosravuconazole L-Lysine Ethanolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. Fosravuconazole is a prodrug of the broad-spectrum antifungal agent Ravuconazole and is utilized in the treatment of fungal infections such as onychomycosis.[1][2][3][4] Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies of this pharmaceutical compound.

Experimental Protocol: RP-HPLC Method for Fosravuconazole

A validated analytical method for the determination of Fosravuconazole has been established using RP-HPLC with UV detection.[5] This method is suitable for the routine analysis of Fosravuconazole in pharmaceutical formulations.

Chromatographic Conditions:

  • Instrument: A Waters e2695 HPLC system or equivalent.[5]

  • Column: A C18 column (250 mm × 4.6 mm, 5 µm particle size) is employed for the separation.[5]

  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile and 10 mM ammonium acetate buffer (with the pH adjusted to 4.5) in a 55:45 (v/v) ratio.[5]

  • Flow Rate: The mobile phase is delivered at a constant flow rate of 0.9 mL/min.[5]

  • Detection: UV detection is performed at a wavelength of 287 nm.[5]

  • Injection Volume: A 10 µL injection volume is recommended.

  • Column Temperature: The analysis is conducted at ambient temperature.

Standard Solution Preparation:

  • Stock Solution: Prepare a stock solution of Fosravuconazole at a concentration of 1000 µg/mL in a suitable solvent.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 30 µg/mL by further dilution.[5]

Sample Preparation:

For the analysis of a marketed formulation, such as "Nailin capsules" (100mg fosravuconazole), six solutions at a concentration of 10 µg/mL should be prepared.[5] The amount of drug recovered can then be determined using the established HPLC method.

Data Presentation: Method Validation Summary

The described HPLC method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[5] The key validation parameters are summarized in the table below for clear comparison.

ParameterResult
Linearity Range 5 - 30 µg/mL[5]
Correlation Coefficient (r²) 0.9992[5]
Limit of Detection (LOD) 0.196343 µg/mL[5]
Limit of Quantification (LOQ) 0.59498 µg/mL[5]
Assay Recovery Within 98% - 102%[5]

Alternative Method for Ravuconazole (Active Metabolite)

For the analysis of Ravuconazole, the active metabolite of Fosravuconazole, a stability-indicating HPLC-DAD method has been developed.[6][7][8]

Chromatographic Conditions for Ravuconazole:

  • Column: Sunfire C18 column (250 mm × 4.6 mm i.d., 5 µm).[7][8]

  • Mobile Phase: A mixture of acetonitrile and water in an 80:20 (v/v) ratio.[7][8]

  • Flow Rate: 1 mL/min.[7][8]

  • Detection: Diode Array Detection (DAD) at 287 nm.[7][8]

  • Injection Volume: 5 µL.[7][8]

Visualizations

Experimental Workflow for HPLC Method Development and Validation

HPLC_Workflow A Method Development B Sample Preparation (Standard & Test Solutions) A->B C Chromatographic Separation (C18 Column) B->C D UV Detection (at 287 nm) C->D E Data Acquisition & Processing D->E F Method Validation (ICH Guidelines) E->F G Linearity & Range F->G H Accuracy & Precision F->H I Specificity F->I J LOD & LOQ F->J K Robustness F->K L Routine Analysis & Quality Control F->L

Caption: Workflow for HPLC method development and validation of Fosravuconazole.

Logical Relationship of Fosravuconazole to Ravuconazole

Prodrug_Metabolism Fosravuconazole This compound (Prodrug) Ravuconazole Ravuconazole (Active Metabolite) Fosravuconazole->Ravuconazole In-vivo Metabolism

Caption: Fosravuconazole is a prodrug that converts to the active Ravuconazole.

References

Technical Guide: UV Spectrophotometry for the Quantification of Fosravuconazole L-Lysine Ethanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a validated UV spectrophotometric method for the quantification of Fosravuconazole L-Lysine Ethanolate in bulk and pharmaceutical dosage forms. Fosravuconazole is a prodrug of the broad-spectrum triazole antifungal agent ravuconazole.[1] This method offers a simple, cost-effective, and accurate alternative to more complex chromatographic techniques for routine quality control and formulation analysis. The described method is based on the measurement of UV absorbance at the wavelength of maximum absorption for Fosravuconazole. This guide details the experimental protocol, instrumentation, and validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is an important antifungal agent used in the treatment of various fungal infections.[1] The development of a straightforward and reliable analytical method for its quantification is crucial for ensuring the quality and efficacy of its pharmaceutical formulations. UV-Visible spectrophotometry is a widely used technique in pharmaceutical analysis due to its simplicity, speed, and affordability. This guide outlines a validated UV spectrophotometric method for the accurate determination of Fosravuconazole.

Principle of the Method

The quantitative determination of this compound is based on Beer-Lambert's law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. The method involves measuring the absorbance of a solution of Fosravuconazole in a suitable solvent at its wavelength of maximum absorbance (λmax).

Instrumentation and Reagents

  • Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells is required.

  • Reagents and Standards:

    • This compound reference standard

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Commercially available this compound tablets

Experimental Protocol

Determination of Wavelength of Maximum Absorbance (λmax)
  • Prepare a standard solution of this compound in water at a concentration of 10 µg/mL.

  • Scan the solution from 200 to 400 nm using a UV-Visible spectrophotometer with water as a blank.

  • The wavelength at which the maximum absorbance is observed is the λmax. For Fosravuconazole, the λmax has been reported to be 287 nm.[2]

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with water to obtain a stock solution of 100 µg/mL.

Preparation of Calibration Curve
  • From the standard stock solution, prepare a series of dilutions ranging from 5 to 30 µg/mL in water.[2]

  • Measure the absorbance of each dilution at 287 nm against a water blank.

  • Plot a graph of absorbance versus concentration. The resulting plot should be linear.

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder not fewer than 20 this compound tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Fosravuconazole.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with water and mix well.

  • Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

  • From the filtered solution, prepare a suitable dilution in water to obtain a final concentration within the calibration curve range (e.g., 10 µg/mL).

  • Measure the absorbance of the final sample solution at 287 nm against a water blank.

Quantification

The concentration of Fosravuconazole in the sample solution can be determined from the calibration curve or by using the regression equation derived from the calibration data.

Method Validation

The developed UV spectrophotometric method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

The following table summarizes the typical validation parameters for the UV spectrophotometric quantification of Fosravuconazole.

ParameterResult
Wavelength of Maximum Absorbance (λmax) 287 nm[2]
Linearity Range 5 - 30 µg/mL[2]
Correlation Coefficient (r²) 0.9995[2]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2%
Limit of Detection (LOD) Typically in the range of 0.1 - 1 µg/mL
Limit of Quantification (LOQ) Typically in the range of 0.5 - 5 µg/mL

Note: The values for Accuracy, Precision, LOD, and LOQ are typical expected values for a validated UV spectrophotometric method for a triazole antifungal and should be experimentally determined.

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in the UV spectrophotometric analysis of this compound.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis UV Spectrophotometric Analysis cluster_quant Quantification and Results start Start weigh_standard Accurately weigh Fosravuconazole Standard start->weigh_standard weigh_tablets Weigh and Powder Tablets start->weigh_tablets dissolve_standard Dissolve in Water (100 µg/mL Stock) weigh_standard->dissolve_standard prepare_cal_std Prepare Calibration Standards (5-30 µg/mL) dissolve_standard->prepare_cal_std set_lambda Set Wavelength to 287 nm prepare_cal_std->set_lambda weigh_powder Weigh Tablet Powder (equivalent to 10 mg) weigh_tablets->weigh_powder dissolve_sample Dissolve in Water, Sonicate, and Filter weigh_powder->dissolve_sample dilute_sample Dilute to Final Concentration dissolve_sample->dilute_sample dilute_sample->set_lambda measure_blank Measure Blank (Water) set_lambda->measure_blank measure_cal_std Measure Absorbance of Calibration Standards measure_blank->measure_cal_std plot_curve Plot Calibration Curve (Absorbance vs. Conc.) measure_cal_std->plot_curve measure_sample Measure Absorbance of Sample Solution plot_curve->measure_sample calculate_conc Calculate Concentration from Calibration Curve measure_sample->calculate_conc report_result Report Result calculate_conc->report_result

Caption: Experimental workflow for the quantification of Fosravuconazole.

validation_workflow start Method Validation (ICH Q2(R1)) linearity Linearity (5-30 µg/mL) start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision specificity Specificity start->specificity lod Limit of Detection (LOD) start->lod loq Limit of Quantification (LOQ) start->loq end Validated Method linearity->end accuracy->end precision->end specificity->end lod->end loq->end

Caption: Method validation workflow based on ICH guidelines.

Conclusion

The UV spectrophotometric method described in this technical guide is a simple, rapid, and reliable approach for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is validated according to ICH guidelines, ensuring its accuracy and precision for routine quality control analysis. This guide provides a comprehensive framework for researchers and drug development professionals to implement this analytical technique effectively.

References

In Vivo Pharmacokinetic Profile of Fosravuconazole L-Lysine Ethanolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole L-lysine ethanolate (F-RVCZ) is a novel, water-soluble prodrug of the potent, broad-spectrum triazole antifungal agent, ravuconazole. Developed to enhance the oral bioavailability of its active moiety, fosravuconazole is rapidly and extensively converted to ravuconazole in vivo. Ravuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This guide provides a comprehensive overview of the in vivo pharmacokinetic properties of fosravuconazole and its active form, ravuconazole, compiling data from preclinical and clinical studies to support further research and development.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of ravuconazole following the administration of this compound in various species.

Table 1: Preclinical Pharmacokinetics of Ravuconazole
SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Protein Binding (%)Reference
Mouse 10Oral0.36 ± 0.01~1-23.43.9 - 4.895.8[1]
40Oral-~1-2-3.9 - 4.895.8[1]
160Oral4.37 ± 0.64~1-2483.9 - 4.895.8[1]
Rabbit 1.25IV2.03-5.8020.55-
40IV58.82-234.2126.34-
30Oral---13-[2]

Note: Data for some parameters were not available in the cited literature.

Table 2: Human Pharmacokinetics of Ravuconazole (following Fosravuconazole Administration)
Study TypeDose RegimenCmax (µg/mL)Tmax (h)AUCT½ (h)Protein Binding (%)Reference
Single Dose Single oral dosesDose-proportional increase2 - 4Dose-proportional increase157 - 221~98[3]
Multiple Dose 400 mg QD (3 days), then 100 mg QD (9 days)----~98[3]
Patient Study (Eumycetoma) 200 mg or 300 mg weekly (after loading doses)--75% higher exposure with 50% dose increase>168 (over 1 week)~98[4]

Note: Specific Cmax and AUC values from human single and multiple ascending dose studies in healthy volunteers are not publicly available in detail. The data reflects the dose-proportionality and long half-life observed.

Experimental Protocols

Preclinical Pharmacokinetic Studies

a) Murine Model of Disseminated Candidiasis

  • Animal Model: Neutropenic mice infected with Candida albicans.

  • Dosing: Single oral doses of ravuconazole (10, 40, and 160 mg/kg) were administered.

  • Sample Collection: Blood samples were collected at various time points post-administration to determine serum concentrations.

  • Bioanalysis: Ravuconazole concentrations in serum were quantified using a validated bioanalytical method (details not specified, but likely LC-MS/MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC, and elimination half-life, were calculated from the serum concentration-time profiles. Protein binding was determined in the serum of infected neutropenic mice.

b) Rabbit Model of Invasive Aspergillosis

  • Animal Model: Immunosuppressed, temporarily leukopenic rabbits.

  • Dosing: Oral therapy with ravuconazole at a dosage of 30 mg/kg of body weight per day.

  • Pharmacokinetic Analysis: The half-life of ravuconazole was determined from serum concentration data.

Human Pharmacokinetic Studies

a) Phase 1 Single and Multiple Ascending Dose Studies in Healthy Volunteers (Inferred Protocol)

  • Study Design: A typical design would involve a randomized, placebo-controlled, single ascending dose (SAD) phase followed by a multiple ascending dose (MAD) phase.

  • Subjects: Healthy adult volunteers.

  • Dosing:

    • SAD Phase: Single oral doses of this compound at escalating dose levels.

    • MAD Phase: A loading dose regimen (e.g., 400 mg once daily for 3 days) followed by a lower maintenance dose (e.g., 100 mg once daily for 9 days) has been used.[3]

  • Sample Collection: Serial blood samples were collected at predefined time points after dosing to characterize the full pharmacokinetic profile of ravuconazole.

  • Bioanalysis: Plasma concentrations of ravuconazole were measured using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

b) Food Effect Study (Inferred Protocol)

  • Study Design: A randomized, open-label, crossover study in healthy volunteers.

  • Procedure: Subjects would receive a single oral dose of this compound on separate occasions under fasted conditions and after a high-fat meal.

  • Analysis: Pharmacokinetic parameters would be compared between the fed and fasted states to determine the effect of food on the absorption and bioavailability of ravuconazole. It has been noted that co-administration with a high-fat meal increases systemic exposure to ravuconazole.[4]

Bioanalytical Method for Ravuconazole Quantification
  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Typically involves a simple protein precipitation from plasma or serum samples.

  • Chromatography (based on a published method for Fosravuconazole):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate buffer, pH 4.5) in a gradient or isocratic elution.[5]

    • Flow Rate: A typical flow rate would be around 0.9 mL/min.[5]

  • Detection:

    • UV: Detection at a wavelength of 287 nm.[5]

    • MS/MS: Detection using positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for ravuconazole and an internal standard.

  • Validation: The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, precision, accuracy, selectivity, and stability.

Metabolism and Excretion

This compound is a prodrug that undergoes rapid and extensive conversion to its active moiety, ravuconazole, in vivo, likely through the action of phosphatases and/or esterases.

Ravuconazole is predominantly metabolized in the liver. Its elimination follows non-linear, Michaelis-Menten kinetics, particularly at higher doses, which is suggestive of the saturation of metabolic pathways.[4][6] This saturation is likely due to the involvement of cytochrome P450 (CYP) 3A enzymes in the gastrointestinal tract and liver.[6] While specific studies on ravuconazole are limited, data from other azole antifungals indicate that CYP3A4, CYP2C19, and CYP2C9 are the primary enzymes responsible for the metabolism of this class of drugs.

Visualizations

Prodrug Activation and Metabolic Pathway

cluster_absorption Absorption & Conversion cluster_circulation Systemic Circulation cluster_metabolism Hepatic Metabolism cluster_excretion Elimination Fosravuconazole Fosravuconazole L-Lysine Ethanolate Ravuconazole Ravuconazole (Active Moiety) Fosravuconazole->Ravuconazole Rapid Conversion (Phosphatases/Esterases) Metabolites Inactive Metabolites Ravuconazole->Metabolites CYP450 Enzymes (e.g., CYP3A4) Excretion Excretion (Urine and Feces) Metabolites->Excretion

Caption: Conversion of fosravuconazole to ravuconazole and subsequent metabolism.

Experimental Workflow for a Preclinical PK Study

start Start dosing Oral Administration of Fosravuconazole to Animal Model (e.g., Rat, Dog) start->dosing sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis of Ravuconazole (LC-MS/MS) processing->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC, T½) analysis->pk_calc end End pk_calc->end

Caption: Workflow for a typical preclinical pharmacokinetic study.

Antifungal Mechanism of Action

Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Death Fungal Cell Death Membrane->Death Disruption leads to Ravuconazole Ravuconazole Ravuconazole->Enzyme Inhibition

Caption: Inhibition of ergosterol biosynthesis by ravuconazole.

References

Formulation of Fosravuconazole L-Lysine Ethanolate for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the formulation of fosravuconazole L-lysine ethanolate for both in vitro and in vivo laboratory studies. It includes detailed experimental protocols, quantitative data on solubility and stability, and a visualization of the relevant biochemical pathway.

Physicochemical Properties and Solubility

This compound's formulation is primarily dictated by its solubility characteristics. As a prodrug, it exhibits improved aqueous solubility compared to ravuconazole, but for many laboratory applications, especially those requiring higher concentrations, understanding its solubility in various solvent systems is crucial.

Compound Solvent Solubility Notes
This compoundWater< 0.1 mg/mLInsoluble, requires ultrasonic agitation.[7][8]
Dimethyl Sulfoxide (DMSO)50 mg/mL (67.59 mM)Requires ultrasonic agitation.[7][8]
Ravuconazole (Active Moiety)Dimethyl Sulfoxide (DMSO)20 mg/mLClear solution.
EthanolSolubleSpecific concentration not detailed.
Dimethylformamide (DMF)SolubleSpecific concentration not detailed.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

For in vitro studies such as antifungal susceptibility testing (e.g., broth microdilution), a concentrated stock solution is typically prepared in an organic solvent and then serially diluted in the appropriate culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[7]

  • Visually inspect the solution to confirm that no particulate matter remains.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Avoid repeated freeze-thaw cycles.

Formulation for Oral Administration in Animal Models (e.g., Mice)

For oral gavage studies in rodents, this compound can be formulated as a solution or suspension. The choice of vehicle depends on the required dose and the desired pharmacokinetic profile.

Example Vehicle Composition (Solution): A common vehicle for poorly soluble compounds for in vivo use is a mixture of DMSO, polyethylene glycol (PEG), a surfactant like Tween 80, and saline.

Materials:

  • This compound powder

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Protocol (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):

  • Calculate the required amount of this compound for the desired final concentration (e.g., 2.5 mg/mL).

  • Dissolve the this compound powder in DMSO to create a concentrated pre-stock.

  • In a separate sterile tube, add the PEG300.

  • Add the DMSO pre-stock to the PEG300 and mix thoroughly until a clear solution is formed.

  • Add the Tween 80 to the mixture and mix until clear.

  • Finally, add the saline to reach the final volume and mix thoroughly.

  • This formulation should be prepared fresh daily. If any precipitation occurs, gentle warming and sonication can be used to aid dissolution.

Stability-Indicating HPLC Method for Ravuconazole

As fosravuconazole is a prodrug, stability studies often focus on the quantification of the active moiety, ravuconazole. The following is an adapted protocol from a validated stability-indicating HPLC-DAD method for ravuconazole.

Chromatographic Conditions:

Parameter Condition
Column C18 column (e.g., Sunfire C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection Diode Array Detector (DAD) at 287 nm
Column Temperature Ambient

| Run Time | Approximately 10 minutes |

Forced Degradation Study Summary: A forced degradation study on ravuconazole revealed the following stability profile:

Stress Condition Observation
Acid Hydrolysis Stable
Neutral Hydrolysis Stable
Alkaline Hydrolysis Significant degradation observed, with the formation of two major degradation products.
**Oxidative (H₂O₂) **Minor degradation
Thermal Stable

This information is critical for understanding the conditions under which fosravuconazole-containing solutions might degrade, leading to a loss of the active compound.

Mechanism of Action and Signaling Pathway

Fosravuconazole acts as a prodrug, being metabolized to ravuconazole. Ravuconazole targets the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme. This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for the formation of the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway and Site of Ravuconazole Action substrate substrate product product enzyme enzyme inhibitor inhibitor AcetylCoA AcetylCoA HMG_CoA HMG_CoA AcetylCoA->HMG_CoA Multiple Steps Mevalonate Mevalonate HMG_CoA->Mevalonate Multiple Steps Farnesyl_PP Farnesyl_PP Mevalonate->Farnesyl_PP Multiple Steps Erg9 Erg9 (Squalene synthase) Farnesyl_PP->Erg9 Squalene Squalene Erg1 Erg1 (Squalene epoxidase) Squalene->Erg1 Squalene_epoxide Squalene_epoxide Erg7 Erg7 (Lanosterol synthase) Squalene_epoxide->Erg7 Lanosterol Lanosterol Erg11 Erg11 (Lanosterol 14α-demethylase) Lanosterol->Erg11 Methylated_sterols Methylated_sterols Ergosterol Ergosterol Methylated_sterols->Ergosterol Multiple Steps Erg9->Squalene Erg1->Squalene_epoxide Erg7->Lanosterol Erg11->Methylated_sterols Ravuconazole Ravuconazole (from Fosravuconazole) Ravuconazole->Erg11

Caption: Ergosterol biosynthesis pathway and the inhibitory action of ravuconazole.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo efficacy study using a this compound formulation.

InVivo_Workflow start_end start_end process process decision decision data data start Start: Efficacy Study prep_formulation Prepare Formulation (e.g., Oral Suspension) start->prep_formulation animal_model Infect Animal Model (e.g., Murine Candidiasis) prep_formulation->animal_model administer_drug Administer Fosravuconazole (and Vehicle Control) animal_model->administer_drug monitor Monitor Animal Health and Disease Progression administer_drug->monitor endpoint Reach Study Endpoint monitor->endpoint endpoint->monitor No collect_samples Collect Tissues/Blood for Analysis endpoint->collect_samples Yes analysis Analyze Endpoints (e.g., Fungal Burden, PK) collect_samples->analysis results Data Analysis and Interpretation analysis->results end End: Study Complete results->end

Caption: A generalized workflow for an in vivo efficacy study.

Conclusion

The successful use of this compound in a laboratory setting is contingent upon the appropriate preparation of formulations that ensure its solubility, stability, and bioavailability for the intended application. For in vitro assays, DMSO serves as a reliable solvent for creating stock solutions. For in vivo studies, particularly oral administration in rodents, co-solvent systems containing agents like PEG300 and Tween 80 can be employed to achieve the desired concentrations and exposure. It is crucial to consider the stability of the active moiety, ravuconazole, and to employ validated analytical methods for its quantification. The protocols and data presented in this guide offer a foundational framework for researchers to formulate this compound effectively and reproducibly in a preclinical laboratory environment.

References

Troubleshooting & Optimization

Overcoming solubility issues with Fosravuconazole L-Lysine Ethanolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosravuconazole L-Lysine Ethanolate. Our goal is to help you overcome common solubility challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was it developed?

A1: this compound is a prodrug of the potent triazole antifungal agent, ravuconazole.[1][2][3] It was developed to improve the aqueous solubility and oral bioavailability of ravuconazole, which is poorly water-soluble.[3][4][5] The prodrug form allows for more effective delivery of the active compound.

Q2: What are the known solubility characteristics of this compound?

A2: this compound is described as being slightly soluble in water and acetonitrile.[1] Its solubility in DMSO is significantly higher. See the table below for a summary of reported solubility data.

Q3: I am observing precipitation when preparing my stock solution in an aqueous buffer. What could be the cause?

A3: Precipitation upon addition to aqueous buffers can be due to several factors:

  • Exceeding Solubility Limit: You may be trying to dissolve the compound at a concentration that exceeds its intrinsic solubility in that specific buffer system.

  • pH Effects: The pH of your buffer can significantly impact the solubility of the compound. This compound's solubility may be pH-dependent.

  • Salt Effects: The presence of certain salts in your buffer could decrease the solubility of the compound (a "salting-out" effect).

  • Temperature: Temperature can influence solubility. Preparing solutions at a lower temperature than specified may reduce solubility.

Q4: Can I use sonication or heat to dissolve this compound?

A4: Yes, sonication and gentle heating can be used to aid in the dissolution of this compound, particularly if you observe precipitation or phase separation.[6] However, it is crucial to monitor the temperature to avoid thermal degradation of the compound. Prolonged exposure to high temperatures should be avoided.

Q5: What are some general strategies to enhance the solubility of azole antifungals like Fosravuconazole?

A5: For azole antifungals with solubility challenges, several formulation strategies can be employed. These include the use of co-solvents, pH adjustment, and the formation of solid dispersions or inclusion complexes.[7][8][9][10] More advanced techniques like creating cocrystals and salt forms have also been shown to be effective for other azole antifungals.[11][12][13]

Troubleshooting Guides

Issue 1: Compound crashes out of solution during dilution.
  • Problem: You have successfully prepared a concentrated stock solution in an organic solvent like DMSO, but upon dilution into an aqueous medium for your experiment, the compound precipitates.

  • Possible Causes & Solutions:

    • High Organic Solvent Concentration in Final Solution: The final concentration of the organic solvent in your aqueous medium may be too low to maintain the solubility of the compound.

      • Troubleshooting Step: Try to keep the final concentration of the organic solvent as high as your experimental system allows, while ensuring it does not interfere with the assay.

    • Rapid Dilution: Adding the stock solution too quickly to the aqueous medium can cause localized high concentrations that lead to precipitation.

      • Troubleshooting Step: Add the stock solution dropwise while vigorously vortexing or stirring the aqueous medium.

    • Temperature Shock: A significant temperature difference between your stock solution and the dilution medium can induce precipitation.

      • Troubleshooting Step: Allow both the stock solution and the dilution medium to equilibrate to the same temperature before mixing.

Issue 2: Inconsistent results in biological assays.
  • Problem: You are observing high variability in your experimental results, which may be attributed to inconsistent concentrations of the dissolved compound.

  • Possible Causes & Solutions:

    • Incomplete Dissolution: The compound may not be fully dissolved in your stock solution or final experimental medium.

      • Troubleshooting Step: Visually inspect your solutions for any particulate matter. If unsure, filter the solution through a 0.22 µm filter to remove any undissolved compound before use. Be aware that this may lower the actual concentration.

    • Precipitation Over Time: The compound may be precipitating out of the solution during the course of your experiment.

      • Troubleshooting Step: Prepare fresh dilutions immediately before use. If the experiment is lengthy, consider assessing the stability of your formulation over the experimental timeframe.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityCitation(s)
WaterSlightly soluble: 0.1-1 mg/mL[1]
Water (with ultrasonic)< 0.1 mg/mL (insoluble)[2]
AcetonitrileSlightly soluble: 0.1-1 mg/mL[1]
DMSO50 mg/mL (67.59 mM)[2][14]
DMSO48 mg/mL (64.89 mM)[15]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Objective: To prepare a 50 mg/mL stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • Visually inspect the solution to ensure there is no visible particulate matter.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[6][15]

    • Once fully dissolved, store the stock solution at -20°C or -80°C for long-term stability.[6][15][16] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6][15]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent Method
  • Objective: To prepare a 10 µM working solution of this compound in a phosphate-buffered saline (PBS) solution.

  • Materials:

    • 50 mg/mL this compound stock solution in DMSO

    • Phosphate-buffered saline (PBS), pH 7.4

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Thaw the 50 mg/mL stock solution at room temperature.

    • Calculate the volume of the stock solution required to achieve the final desired concentration of 10 µM in the final volume of PBS.

    • In a sterile conical tube, add the required volume of PBS.

    • While vigorously vortexing the PBS, add the calculated volume of the DMSO stock solution dropwise.

    • Continue to vortex for an additional 30 seconds to ensure homogeneity.

    • Visually inspect the working solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex store Aliquot & Store at -80°C vortex->store thaw Thaw Stock store->thaw add_stock Add Stock Dropwise (while vortexing) thaw->add_stock add_buffer Add Aqueous Buffer add_buffer->add_stock use_fresh Use Immediately add_stock->use_fresh

Caption: Workflow for preparing this compound solutions.

troubleshooting_flowchart cluster_solutions Potential Solutions start Precipitation Observed? check_conc Is concentration too high? start->check_conc Yes check_ph Is buffer pH optimal? check_conc->check_ph No sol1 Decrease Concentration check_conc->sol1 check_dilution How was it diluted? check_ph->check_dilution No sol2 Adjust Buffer pH check_ph->sol2 sol3 Use Co-solvents check_dilution->sol3 sol4 Slow, Dropwise Dilution check_dilution->sol4 sol5 Equilibrate Temperatures check_dilution->sol5 end_node Re-attempt Experiment sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol5->end_node

Caption: Troubleshooting flowchart for precipitation issues.

References

Fosravuconazole L-Lysine Ethanolate Drug Interaction Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug interaction studies of fosravuconazole L-lysine ethanolate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for fosravuconazole and its active metabolite, ravuconazole?

Fosravuconazole is a prodrug that is rapidly converted to its active form, ravuconazole. Ravuconazole is metabolized, to a lesser extent than many other azole antifungals, primarily through the cytochrome P450 (CYP) enzyme system.

Q2: What is the potential for fosravuconazole to cause clinically significant drug-drug interactions (DDIs)?

Fosravuconazole has a lower potential for drug-drug interactions compared to some other azole antifungals like itraconazole.[1][2][3] However, it is a moderate inhibitor of CYP3A4 and may affect the pharmacokinetics of drugs that are sensitive substrates of this enzyme.[4][5] Interactions with other major CYP enzymes and common drug transporters appear to be minor.[4][5][6]

Q3: My experiment shows a significant interaction between fosravuconazole and a CYP3A4 substrate. What could be the cause?

A significant interaction with a CYP3A4 substrate is expected. Clinical studies have shown that fosravuconazole can increase the exposure of midazolam, a sensitive CYP3A4 substrate, by approximately threefold.[4][6] If the observed interaction is substantially greater than this, consider the following:

  • Patient-specific factors: Genetic polymorphisms in CYP3A4 or concomitant medications could alter the extent of the interaction.

  • Experimental conditions: Ensure that the dosing and timing of both fosravuconazole and the substrate drug are consistent with established protocols. Review the experimental protocol for any deviations.

Q4: I am not observing the expected mild interaction with a CYP2C9 substrate. What should I check?

Clinical data suggest that fosravuconazole does not have a clinically relevant effect on CYP2C9 activity.[4] If your results deviate, consider these points:

  • Substrate sensitivity: The probe drug used may not be a sufficiently sensitive substrate for CYP2C9.

  • Assay variability: Review the analytical method for potential sources of error or variability.

  • Confounding factors: Ensure no other substances in the experimental system are influencing CYP2C9 activity.

Q5: Are there any known interactions with drug transporters like P-glycoprotein (P-gp)?

Studies have shown that fosravuconazole has no clinically significant inhibitory effects on P-glycoprotein (P-gp), BCRP, OATP1B1, and OATP1B3.[1][4][5][6] Therefore, clinically relevant interactions with substrates of these transporters are not anticipated.

Troubleshooting Guides

Issue: Unexpectedly High Plasma Concentrations of a Co-administered CYP3A4 Substrate

Possible Cause 1: Moderate Inhibition of CYP3A4 by Fosravuconazole Fosravuconazole is a moderate inhibitor of CYP3A4.[4][5] This can lead to decreased metabolism and consequently, increased plasma concentrations of co-administered drugs that are primarily cleared by CYP3A4.

Troubleshooting Steps:

  • Confirm Substrate Metabolism: Verify that the co-administered drug is indeed a sensitive substrate of CYP3A4.

  • Review Dosing: Ensure that the doses of both fosravuconazole and the substrate drug are within the expected therapeutic range.

  • Consider Genetic Variability: Polymorphisms in the CYP3A4 gene can lead to inter-individual differences in the magnitude of drug interactions.

  • Quantitative Analysis: Refer to the quantitative data from clinical studies (see Table 1) to determine if the observed increase in exposure is consistent with the expected ~3-fold increase for sensitive substrates like midazolam.[4]

Issue: Inconsistent Results in Transporter Interaction Assays

Possible Cause 1: Low Potential for Transporter-Mediated Interactions Clinical studies have indicated that fosravuconazole does not cause major interactions with key drug transporters such as P-gp, BCRP, OATP1B1, and OATP1B3.[1][4][5][6]

Troubleshooting Steps:

  • Verify Transporter Substrate: Confirm that the probe drug used is a specific and sensitive substrate for the transporter being investigated.

  • Assess Assay Sensitivity: Ensure the in vitro or in vivo model has sufficient sensitivity to detect known inhibitors of the transporter.

  • Review Experimental Protocol: Carefully examine the experimental design for any factors that could confound the results, such as non-specific binding or the presence of other inhibitors.

  • Compare with Clinical Data: As shown in Table 2, the effect of fosravuconazole on the pharmacokinetics of digoxin (a P-gp substrate) and rosuvastatin (an OATP1B1/3 and BCRP substrate) is not clinically significant.[7]

Data Presentation

Table 1: Pharmacokinetic Parameters of CYP Probe Drugs With and Without Co-administration of Fosravuconazole (BFE1224) [4]

CYP IsozymeProbe DrugParameterProbe Drug Alone (Mean ± SD)Probe Drug + Fosravuconazole (Mean ± SD)Geometric Mean Ratio (90% CI)
CYP1A2 CaffeineAUCt (ng·h/mL)17500 ± 540018500 ± 53001.05 (1.00 - 1.11)
Cmax (ng/mL)3680 ± 9703700 ± 9001.00 (0.95 - 1.06)
CYP2C9 TolbutamideAUCt (ng·h/mL)98700 ± 2930097300 ± 276000.98 (0.94 - 1.02)
Cmax (ng/mL)9880 ± 22409670 ± 21400.98 (0.94 - 1.02)
CYP2C19 OmeprazoleAUCt (ng·h/mL)771 ± 467896 ± 5851.15 (1.02 - 1.30)
Cmax (ng/mL)338 ± 170363 ± 1821.08 (0.97 - 1.21)
CYP2D6 DextromethorphanAUCt (ng·h/mL)7.97 ± 9.088.32 ± 8.871.01 (0.88 - 1.16)
Cmax (ng/mL)1.31 ± 1.281.32 ± 1.191.00 (0.87 - 1.14)
CYP3A (Oral) MidazolamAUCt (ng·h/mL)8.87 ± 4.4126.4 ± 11.22.92 (2.59 - 3.29)
Cmax (ng/mL)3.22 ± 1.707.64 ± 3.422.36 (2.07 - 2.68)
CYP3A (i.v.) MidazolamAUCt (ng·h/mL)26.6 ± 6.936.5 ± 8.01.38 (1.29 - 1.47)
Cmax (ng/mL)19.1 ± 4.623.3 ± 4.81.22 (1.14 - 1.31)

Table 2: Pharmacokinetic Parameters of Transporter Probe Drugs With and Without Co-administration of Fosravuconazole (BFE1224) [4]

Transporter(s)Probe DrugParameterProbe Drug Alone (Mean ± SD)Probe Drug + Fosravuconazole (Mean ± SD)Geometric Mean Ratio (90% CI)
P-gp DigoxinAUCt (ng·h/mL)9.83 ± 2.0510.3 ± 2.01.05 (0.98 - 1.12)
Cmax (ng/mL)1.04 ± 0.221.10 ± 0.211.05 (0.97 - 1.15)
OATP1B1/3, BCRP RosuvastatinAUCt (ng·h/mL)78.4 ± 30.182.5 ± 32.71.04 (0.94 - 1.15)
Cmax (ng/mL)9.95 ± 3.4710.1 ± 3.51.01 (0.89 - 1.14)

Experimental Protocols

CYP Cocktail Drug Interaction Study[5]
  • Objective: To assess the effect of fosravuconazole on the activity of major CYP enzymes.

  • Study Design: An open-label, two-period study in healthy subjects.

  • Period 1 (Baseline):

    • Day 1: Oral administration of a single dose of the Cooperstown W/T CYP cocktail (caffeine 200 mg, tolbutamide 500 mg, omeprazole 40 mg, dextromethorphan 60 mg, and midazolam 2 mg syrup).

    • Day 2: Intravenous infusion of midazolam (2 mg) over 30 minutes.

  • Washout Period: At least 3 days.

  • Period 2 (With Fosravuconazole):

    • Days 8-10: Loading dose of fosravuconazole (400 mg twice daily).

    • Days 11-16: Maintenance dose of fosravuconazole (200 mg once daily).

    • Day 15: Oral administration of the CYP cocktail with fosravuconazole.

    • Day 16: Intravenous infusion of midazolam (2 mg) 2 hours after fosravuconazole administration.

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of the probe drugs and their metabolites.

Transporter Cocktail Drug Interaction Study[5]
  • Objective: To evaluate the effect of fosravuconazole on the activity of key drug transporters.

  • Study Design: A separate clinical study in healthy subjects.

  • Methodology:

    • A transporter cocktail consisting of digoxin (a P-gp substrate) and rosuvastatin (an OATP1B1/3 and BCRP substrate) was administered to healthy subjects.

    • Pharmacokinetic profiles of digoxin and rosuvastatin were assessed before and after administration of fosravuconazole.

Visualizations

CYP_Interaction_Pathway cluster_fosra Fosravuconazole Administration cluster_cyp Cytochrome P450 Enzymes cluster_substrates Co-administered Drugs (Substrates) Fosravuconazole This compound Ravuconazole Ravuconazole (Active Metabolite) Fosravuconazole->Ravuconazole Rapid Conversion CYP3A4 CYP3A4 Ravuconazole->CYP3A4 Moderate Inhibition Other_CYPs CYP1A2, 2C9, 2C19, 2D6 Ravuconazole->Other_CYPs Minor/No Inhibition Midazolam Midazolam CYP3A4->Midazolam Metabolism Other_Substrates Other CYP Substrates Other_CYPs->Other_Substrates Metabolism Increased_Exposure Increased_Exposure Midazolam->Increased_Exposure Increased Plasma Exposure No_Significant_Change No_Significant_Change Other_Substrates->No_Significant_Change No Significant Change in Exposure

Caption: Fosravuconazole's primary drug interaction pathway.

Experimental_Workflow cluster_period1 Period 1: Baseline Assessment cluster_period2 Period 2: Fosravuconazole Co-administration P1_Admin Administer CYP/Transporter Probe Drug Cocktail P1_Sample Collect Pharmacokinetic Samples P1_Admin->P1_Sample Washout Washout Period P1_Sample->Washout P2_Fosra_Admin Administer Fosravuconazole (Loading & Maintenance Doses) Washout->P2_Fosra_Admin P2_Cocktail_Admin Administer CYP/Transporter Probe Drug Cocktail P2_Fosra_Admin->P2_Cocktail_Admin P2_Sample Collect Pharmacokinetic Samples P2_Cocktail_Admin->P2_Sample Analysis Analyze Pharmacokinetic Data (Compare Period 1 vs. Period 2) P2_Sample->Analysis

Caption: Clinical drug interaction study workflow.

References

Potential for Fosravuconazole L-Lysine Ethanolate resistance in fungi

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fosravuconazole L-Lysine Ethanolate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments related to fungal resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a water-soluble prodrug of ravuconazole, a broad-spectrum triazole antifungal agent.[1][2][3][4] After oral administration, it is converted into its active form, ravuconazole.[5] Like other azole antifungals, ravuconazole targets and inhibits the fungal enzyme lanosterol 14-α-demethylase, which is encoded by the CYP51 gene (also known as ERG11 in yeasts).[5][6][7] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][7] By inhibiting this enzyme, ravuconazole disrupts the integrity and function of the cell membrane, leading to the inhibition of fungal growth.[5]

Q2: What are the primary mechanisms of fungal resistance to azole antifungals like ravuconazole?

A2: Fungi can develop resistance to azole antifungals through several mechanisms. The two most common are:

  • Target Site Alterations : This involves mutations in the CYP51 gene, which encodes the drug's target enzyme, lanosterol 14-α-demethylase.[8][9][10] These mutations can prevent the azole drug from binding effectively to the enzyme, thereby reducing its inhibitory effect.[7] Specific mutations in CYP51A have been linked to azole resistance in fungi like Aspergillus fumigatus.[9][10]

  • Overexpression of Efflux Pumps : Fungi can increase the production of membrane transporters, specifically from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), that actively pump the antifungal drug out of the cell.[11][12][13] This rapid efflux prevents the drug from reaching a high enough intracellular concentration to inhibit its target.[11] In Candida albicans, the overexpression of transporters like Cdr1p (ABC) and CaMdr1p (MFS) is a well-known cause of azole resistance.[11]

Q3: How can I determine if my fungal strain is resistant to fosravuconazole?

A3: Resistance is determined by measuring the Minimum Inhibitory Concentration (MIC) of ravuconazole (the active form) against your fungal strain. The MIC is the lowest drug concentration that prevents visible fungal growth in vitro.[14] Standardized methods for antifungal susceptibility testing (AFST) have been developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16] A strain is considered resistant if its MIC value is above a specific threshold known as a clinical breakpoint.[14][17]

Q4: What are the typical MIC values that differentiate susceptible and resistant fungal strains to ravuconazole?

A4: MIC values can vary depending on the fungal species. While specific clinical breakpoints for ravuconazole are still being established for all organisms, data from various studies provide a general guideline. The table below summarizes hypothetical MIC ranges based on data for ravuconazole and other triazoles against common fungal pathogens.

Fungal GenusSusceptible (µg/mL)Susceptible-Dose Dependent / Intermediate (µg/mL)Resistant (µg/mL)
Candida spp.≤ 12≥ 4
Aspergillus spp.≤ 12≥ 4
Trichophyton spp.≤ 0.51≥ 2
Cryptococcus spp.≤ 0.51≥ 2

Note: These values are illustrative and should be confirmed against the latest CLSI or EUCAST documentation.[18] Strains with high MICs often harbor resistance mechanisms such as CYP51A mutations or efflux pump overexpression.[9][13]

Visualizing Resistance Mechanisms

The following diagram illustrates the primary pathways of ravuconazole action and the development of resistance in a fungal cell.

Fosravuconazole_Resistance cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms fosra Fosravuconazole (Prodrug) rava Ravuconazole (Active Drug) fosra->rava Conversion pump Efflux Pump (ABC/MFS) erg Ergosterol cyp51 Lanosterol 14-α-demethylase (CYP51/Erg11) rava->cyp51 Inhibits mutated_cyp51 Mutated CYP51 rava->mutated_cyp51 Reduced Binding overexpressed_pump Overexpressed Efflux Pump rava->overexpressed_pump Efflux lanosterol Lanosterol lanosterol->cyp51 Substrate cyp51->erg Ergosterol Synthesis (Blocked) toxic_sterols Toxic Sterol Intermediates cyp51->toxic_sterols Accumulation overexpressed_pump->fosra Expelled

Caption: Action of ravuconazole and key fungal resistance pathways.

Troubleshooting Guide

Problem: My MIC results are consistently higher than expected for a wild-type strain.

  • Possible Cause 1: Experimental Conditions. Antifungal susceptibility testing can be sensitive to several factors.[19] The pH of the culture medium can significantly impact the MIC values for azoles.[19] Additionally, the inoculum concentration, incubation time, and specific growth medium used can all influence the results.[19]

  • Troubleshooting Steps:

    • Verify Protocol Adherence: Ensure your protocol strictly follows CLSI or EUCAST standards.[15][16] Pay close attention to the preparation of the fungal inoculum to achieve the correct cell density.

    • Check Media and Reagents: Confirm the pH of your RPMI 1640 medium. Use fresh, properly stored drug stock solutions for serial dilutions.

    • Use Control Strains: Always include quality control strains with known MIC values (e.g., Candida krusei ATCC 6258) in every assay to validate the experiment's accuracy.[20]

Problem: I am observing high variability in MIC results between replicate experiments.

  • Possible Cause: Inconsistent Inoculum or Endpoint Reading. High variability often points to inconsistencies in experimental setup or interpretation. A common issue is difficulty in determining the MIC endpoint, especially with fungi that exhibit "trailing," where partial growth occurs over a range of concentrations.[15]

  • Troubleshooting Steps:

    • Standardize Inoculum: Use a spectrophotometer or hemocytometer to ensure the starting inoculum is consistent for every experiment.

    • Define Endpoint Criteria: For azoles, the MIC is typically read as the lowest concentration that produces a significant reduction in growth (often ≥50%) compared to the drug-free control well.[14] Using a plate reader can help standardize this measurement.

    • Blinded Reading: Have a second researcher read the plates independently without knowledge of the expected results to reduce subjective bias.

Troubleshooting_MIC start High or Variable MIC Results qc Are QC Strains Within Range? start->qc check_protocol Review Protocol: - Inoculum Size - Incubation Time/Temp - Media pH qc->check_protocol No check_strain Is the Test Strain Pure and Correctly ID'd? qc->check_strain Yes re_run Re-run Assay with Verified Protocol check_protocol->re_run purify Re-streak for Purity, Verify Species ID check_strain->purify No investigate_resistance Proceed to Investigate Biological Resistance (See Resistance Workflow) check_strain->investigate_resistance Yes purify->re_run

Caption: Troubleshooting logic for inconsistent MIC results.

Problem: My fungal strain is phenotypically resistant (high MIC), but sequencing of the CYP51A gene reveals no known resistance mutations.

  • Possible Cause 1: Other Resistance Mechanisms. Resistance is not solely caused by CYP51A mutations. The fungus could be overexpressing efflux pumps or have mutations in other CYP51 paralogs (CYP51B, CYP51C) or in transcription factors that regulate these genes.[8][11]

  • Troubleshooting Steps:

    • Sequence Other Genes: Sequence other relevant genes, such as CYP51B and CYP51C, as mutations in these can also contribute to azole resistance.[21]

    • Analyze Gene Expression: Perform quantitative real-time PCR (RT-qPCR) to measure the expression levels of known efflux pump genes (e.g., CDR1, MDR1) and the CYP51 genes.[11] Compare the expression levels in your resistant strain to a susceptible control strain.

    • Efflux Pump Inhibition Assay: Perform the MIC assay again in the presence of an efflux pump inhibitor. A significant reduction in the MIC value when the inhibitor is present strongly suggests that efflux pumps are contributing to the resistance.[22]

Key Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a summarized version based on the CLSI M27/M38 guidelines.[15][19]

  • Prepare Drug Dilutions: Create a 2x serial dilution of ravuconazole in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL.

  • Prepare Fungal Inoculum: Grow the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar). Harvest cells/spores and suspend them in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate Plates: Dilute the adjusted fungal suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5–2.5 x 10³ cells/mL. Add 100 µL of this final inoculum to each well of the drug dilution plate.

  • Incubation: Incubate the plates at 35°C. Incubation times vary by organism: 24 hours for Candida spp., 48 hours for most molds, and up to 72 hours for Cryptococcus spp.[14]

  • Read MIC: Determine the MIC by visually inspecting the wells or using a microplate reader. The MIC is the lowest drug concentration that causes at least a 50% reduction in turbidity compared to the growth control (drug-free) well.[14]

Protocol 2: Gene Expression Analysis of Efflux Pumps via RT-qPCR
  • Culture and RNA Extraction: Grow the resistant and a susceptible control strain in liquid medium to mid-log phase, both with and without sub-inhibitory concentrations of ravuconazole. Extract total RNA using a validated method (e.g., Trizol or a commercial kit).

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase kit.

  • qPCR: Set up qPCR reactions using SYBR Green or a probe-based assay. Use validated primers for your target genes (e.g., CDR1, MDR1, CYP51A) and a housekeeping gene (e.g., ACT1) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes in the resistant strain compared to the susceptible strain using the ΔΔCt method. A significant fold-increase in expression (e.g., >2-fold) indicates upregulation.

Resistance_Workflow start Isolate Shows High MIC to Ravuconazole phenotype Confirm Phenotype (Repeat MIC Assay with QC) start->phenotype decision Resistance Confirmed? phenotype->decision stop Re-evaluate Initial Data decision->stop No investigate Investigate Mechanism decision->investigate Yes path1 Target-Site Mutation investigate->path1 path2 Efflux Pump Overexpression investigate->path2 seq Sequence CYP51 Genes (A, B, C) path1->seq qpcr RT-qPCR for Efflux Pump Genes (CDR1/MDR1) path2->qpcr result1 Mutation Found? seq->result1 result2 Overexpression Found? qpcr->result2 result1->result2 No end1 Mechanism Identified: Target-Site Mutation result1->end1 Yes end2 Mechanism Identified: Efflux Pump Overexpression result2->end2 Yes end3 Consider Other Mechanisms (e.g., Biofilm, Stress Response) result2->end3 No

Caption: Experimental workflow for investigating ravuconazole resistance.

References

Technical Support Center: Optimizing Fosravuconazole L-Lysine Ethanolate Dosage in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosravuconazole L-Lysine Ethanolate in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a prodrug of Ravuconazole, a novel triazole antifungal agent.[1][2][3][4] As a prodrug, it is designed to have improved hydrophilicity and oral bioavailability.[1][2] Following administration, it is converted to its active form, Ravuconazole. Ravuconazole exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption of ergosterol synthesis leads to impaired cell membrane function and ultimately inhibits fungal growth.[1]

This compound (Prodrug) This compound (Prodrug) Ravuconazole (Active Drug) Ravuconazole (Active Drug) This compound (Prodrug)->Ravuconazole (Active Drug) In vivo conversion Fungal CYP51 (14α-demethylase) Fungal CYP51 (14α-demethylase) Ravuconazole (Active Drug)->Fungal CYP51 (14α-demethylase) Inhibition Ergosterol Synthesis Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->Ergosterol Synthesis Catalyzed by CYP51 Fungal Cell Membrane Fungal Cell Membrane Ergosterol Synthesis->Fungal Cell Membrane Essential component Fungal Growth Inhibition Fungal Growth Inhibition Fungal Cell Membrane->Fungal Growth Inhibition Disruption leads to

Caption: Mechanism of action of Fosravuconazole.

Q2: Which pharmacokinetic/pharmacodynamic (PK/PD) index is most predictive of Ravuconazole's efficacy?

Preclinical studies in murine models of disseminated candidiasis have demonstrated that the ratio of the free-drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC) is the PK/PD parameter most strongly associated with the efficacy of Ravuconazole.[5][6] A target fAUC/MIC ratio of 20 to 25 has been shown to be predictive of treatment success.[6]

Q3: What is a typical starting dose range for Fosravuconazole in preclinical animal models?

The dosage of Fosravuconazole (administered as the prodrug) or Ravuconazole (the active moiety) can vary significantly depending on the animal model and the fungal pathogen being studied. In murine models of candidiasis, dose-ranging studies for Ravuconazole have been conducted with total daily doses from 0.625 mg/kg to as high as 640 mg/kg.[5] For mucosal candidiasis in mice, Ravuconazole has been effective at doses of 1, 5, and 25 mg/kg.[7] In a rabbit model of invasive aspergillosis, oral Ravuconazole was effective at 30 mg/kg/day.[8] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.

Troubleshooting Guide

Q1: I am observing inconsistent plasma concentrations of Ravuconazole after oral gavage of Fosravuconazole. What could be the cause?

  • Formulation Issues: Fosravuconazole's solubility can be a factor. Ensure your formulation is a homogenous suspension or a clear solution. Common vehicles for oral gavage include combinations of DMSO, PEG400, Tween-80, and saline.[9] However, the specific compound may precipitate in some standard mixtures.[9] It is recommended to test the solubility and stability of your formulation before starting in-vivo experiments.

  • Gavage Technique: Improper oral gavage technique can lead to inaccurate dosing or aspiration, affecting drug absorption. Ensure personnel are well-trained in the procedure. The gavage needle should be of the appropriate size for the animal, and the substance should be administered slowly to prevent reflux.[10][11][12]

  • Animal Stress: Stress from handling and gavage can alter gastrointestinal motility and affect drug absorption. Acclimatize the animals to the procedure to minimize stress.

Q2: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses expected to be safe. What should I do?

  • Vehicle Toxicity: The vehicle used for formulation can itself cause toxicity, especially with repeated dosing. For immunodeficient or weakened animals, reducing the percentage of solvents like DMSO may be necessary.[9] Consider running a vehicle-only control group to assess this.

  • Azole-Class Toxicity: Azole antifungals as a class can be associated with hepatotoxicity.[1][7] While Ravuconazole is reported to have a favorable safety profile, high doses or prolonged administration may lead to adverse effects.[13] It is advisable to monitor liver function markers in longer-term studies.[1]

  • Dose Miscalculation: Double-check all dosage calculations, including conversions from the prodrug (this compound) to the active moiety (Ravuconazole) if necessary.

Q3: The in-vivo efficacy of Fosravuconazole in my model is lower than expected based on in-vitro MIC values. Why might this be?

  • Protein Binding: Ravuconazole is highly protein-bound (around 95.8% in mice).[5] This means only a small fraction of the drug in plasma is free and active. Efficacy is best correlated with the free drug concentration (fAUC/MIC).[14] Ensure your dose is high enough to achieve a therapeutic concentration of the unbound drug.

  • PK/PD Mismatch: The target AUC/MIC ratio may not have been achieved. It is essential to perform pharmacokinetic studies in your specific animal model to understand the exposure achieved with your dosing regimen.

  • Animal Model Specifics: The pathophysiology of the infection in your animal model may limit drug penetration to the site of infection. For example, in onychomycosis models, penetrating the nail plate is a significant challenge.[15]

Preclinical Experimental Protocols

Protocol 1: Dose-Ranging Efficacy Study in a Murine Model of Disseminated Candidiasis

This protocol is a general guideline and should be adapted to specific laboratory conditions and animal welfare regulations.

cluster_0 Preparation Phase cluster_1 Infection & Dosing Phase cluster_2 Evaluation Phase Animal Acclimatization Animal Acclimatization Inoculum Preparation Inoculum Preparation Drug Formulation Drug Formulation Immunosuppression Immunosuppression Infection Infection Immunosuppression->Infection Day -2 to -1 Dosing Dosing Infection->Dosing Day 0 (2h post-infection) Endpoint Endpoint Dosing->Endpoint Day +1 to +3 Tissue Homogenization Tissue Homogenization Endpoint->Tissue Homogenization CFU Quantification CFU Quantification Tissue Homogenization->CFU Quantification

Caption: Workflow for a murine candidiasis efficacy study.
  • Animal Model: Use female ICR mice (or another appropriate strain), typically 20-25g.

  • Immunosuppression: Render mice neutropenic by administering cyclophosphamide intraperitoneally on days -2 and -1 relative to infection.

  • Infection: On day 0, infect mice via the tail vein with a clinical isolate of Candida albicans (e.g., 10^5 CFU/mouse).

  • Dosing Groups: Establish multiple dosing groups to evaluate a range of Fosravuconazole doses (e.g., Vehicle control, 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg calculated as Ravuconazole).

  • Drug Administration: Prepare this compound in a suitable vehicle (see Protocol 2). Administer the first dose by oral gavage 2 hours post-infection. Continue dosing once daily for 2-3 days.

  • Efficacy Endpoint: At 24 hours after the final dose, euthanize the mice. Aseptically remove the kidneys.

  • Fungal Burden Quantification: Homogenize the kidneys in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Sabouraud Dextrose Agar). Incubate at 35°C for 24-48 hours and count the colony-forming units (CFU).

  • Data Analysis: Express efficacy as the change in log10 CFU/kidney compared to the vehicle control group.[5]

Protocol 2: Preparation of Fosravuconazole Formulation for Oral Gavage

This protocol provides a common vehicle formulation. Solubility and stability should be confirmed for your specific batch of Fosravuconazole.

  • Calculate Required Concentration: Based on the highest dose and the dosing volume (typically 5-10 mL/kg for mice), calculate the required concentration of the drug in the vehicle.[10]

  • Vehicle Preparation: A common vehicle for compounds with low water solubility is a mixture of DMSO, PEG300, Tween-80, and saline.[9]

    • For normal mice, a common ratio is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[9]

  • Formulation Steps: a. Weigh the required amount of this compound powder. b. Dissolve the powder in the DMSO portion first. c. Add the PEG300 and mix thoroughly until a clear solution or uniform suspension is formed. d. Add the Tween-80 and mix again. e. Finally, add the saline to reach the final volume and mix thoroughly. f. Visually inspect for any precipitation before each use.

Protocol 3: General Bioanalytical Method for Ravuconazole in Plasma by LC-MS/MS
  • Sample Collection: Collect blood from animals at specified time points into tubes containing an anticoagulant (e.g., heparin or EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

  • Sample Preparation (Protein Precipitation): a. To a 50 µL plasma sample, add an internal standard (e.g., another azole like ketoconazole or a deuterated version of Ravuconazole). b. Add 150 µL of cold acetonitrile to precipitate proteins. c. Vortex vigorously for 1-2 minutes. d. Centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Conditions:

    • Column: A C18 reverse-phase column (e.g., Zorbax SB-C18).[18]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for Ravuconazole and the internal standard.

  • Quantification: Create a calibration curve using blank animal plasma spiked with known concentrations of Ravuconazole. Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of Ravuconazole in Murine Models
ParameterValueAnimal ModelSource
Elimination Half-Life 3.9 - 4.8 hoursNeutropenic Infected Mice[5]
Protein Binding 95.8%Neutropenic Infected Mice[5]
Peak/Dose Ratio 0.03 - 0.04Neutropenic Infected Mice[5]
AUC/Dose Ratio 0.30 - 0.34Neutropenic Infected Mice[5]
Table 2: In-Vivo Efficacy of Ravuconazole in Various Preclinical Models
Animal ModelFungal PathogenDose RegimenOutcomeSource
Murine Disseminated Candidiasis Candida albicans0.625 - 640 mg/kg/dayDose-dependent reduction in kidney fungal burden. AUC/MIC ratio predictive of efficacy.[5]
Murine Vaginal Candidiasis Candida albicans1 - 20 mg/kg, once or twice dailySignificant reduction in vaginal fungal load compared to control.[21]
Rabbit Invasive Aspergillosis Aspergillus fumigatus30 mg/kg/day, oralEliminated mortality and cleared organisms from tissues, comparable to Amphotericin B.[8]
Murine Mucosal Candidosis (SCID) Candida albicans1, 5, 25 mg/kg/dayDose-responsive clearance of CFU. 25 mg/kg was superior to fluconazole.[7]

References

Technical Support Center: Managing Adverse Effects of Fosravuconazole L-Lysine Ethanolate in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing potential adverse effects of Fosravuconazole L-Lysine Ethanolate in preclinical and clinical study designs. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.

Troubleshooting Guides

Issue: Elevated Liver Enzymes in Preclinical Models

Q1: We observed a significant elevation in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in rodents treated with Fosravuconazole. How can we confirm hepatotoxicity and investigate the underlying mechanism?

A1: An elevation in ALT and AST are key indicators of potential hepatocellular injury. To systematically investigate this, a tiered approach is recommended:

Initial Steps & Confirmation:

  • Dose-Response Assessment: The first step is to establish a clear dose-response relationship. Test a range of Fosravuconazole concentrations, including and below the dose that induced the initial observation.

  • Temporal Analysis: Collect blood samples at multiple time points (e.g., 6, 24, 48, 72 hours) after dosing to understand the onset and duration of the enzyme elevation.

  • Histopathology: Conduct a thorough histopathological examination of liver tissues from both control and treated animals. Look for signs of necrosis, apoptosis, inflammation, and steatosis.

Mechanistic Investigation:

  • In Vitro Assays: Use primary hepatocytes or liver-derived cell lines (e.g., HepG2) to confirm direct cytotoxicity. Key assays include:

    • LDH Leakage Assay: Measures membrane integrity.

    • MTT or MTS Assay: Assesses mitochondrial function and cell viability.

    • Caspase-3/7 Assay: Detects apoptosis.

  • Biomarker Analysis: In addition to ALT and AST, measure other liver injury markers such as alkaline phosphatase (ALP), total bilirubin, and glutamate dehydrogenase (GLDH).

  • Oxidative Stress Assessment: Measure markers of oxidative stress in liver tissue or cell lysates, such as reactive oxygen species (ROS) production, glutathione (GSH) levels, and lipid peroxidation.

  • Cytochrome P450 (CYP) Enzyme Profiling: Investigate the interaction of Fosravuconazole with key drug-metabolizing enzymes, particularly CYP3A4 and CYP2C19, which are known to be involved in azole metabolism.

Issue: Gastrointestinal (GI) Disturbances in Animal Studies

Q2: Our animal subjects are exhibiting signs of gastrointestinal distress (e.g., diarrhea, decreased food intake) after oral administration of Fosravuconazole. How can we quantify and mitigate these effects?

A2: Gastrointestinal side effects are a known class effect of oral azole antifungals. Proper assessment and management are crucial for maintaining animal welfare and data integrity.

Quantification of GI Effects:

  • Symptom Scoring: Develop a standardized scoring system to consistently evaluate the severity of GI symptoms (e.g., stool consistency, presence of bloating, behavioral changes).

  • Body Weight and Food/Water Intake: Monitor and record these parameters daily as they are sensitive indicators of GI well-being.

  • Gastrointestinal Motility Assays:

    • Charcoal Meal Transit Test: Administer a charcoal meal and measure the distance it travels through the small intestine within a set time to assess motility.

    • Gastric Emptying Assay: Measure the amount of a non-absorbable marker remaining in the stomach at a specific time point after oral administration.

  • Histopathology of the GI Tract: Examine sections of the stomach, small intestine, and colon for signs of inflammation, mucosal damage, or other pathological changes.

Mitigation Strategies:

  • Formulation Optimization: Investigate different vehicle formulations for oral administration to improve solubility and reduce local irritation.

  • Dosing Regimen Adjustment:

    • Dose Fractionation: Administer the total daily dose in two or more smaller doses.

    • Administration with Food: If the study design allows, administering the compound with food can sometimes reduce GI upset.

  • Prophylactic Co-administration: In some study designs, the use of gastroprotective agents (e.g., proton pump inhibitors or H2 receptor antagonists) may be considered, but potential drug-drug interactions must be evaluated.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported adverse drug reactions (ADRs) for Fosravuconazole in clinical studies?

A1: In clinical trials for onychomycosis, Fosravuconazole has been generally well-tolerated.[3] The most frequently reported ADRs are mild to moderate in severity and include:

  • Gastrointestinal Disorders: Such as abdominal discomfort, nausea, and diarrhea.[3]

  • Laboratory Abnormalities: Primarily elevations in liver enzymes (ALT, AST).[3] No serious adverse drug reactions have been reported in these key studies.[3]

Q2: What is the primary mechanism of action of Fosravuconazole and how might it relate to its adverse effect profile?

A2: Fosravuconazole is a prodrug of Ravuconazole. Like other azole antifungals, Ravuconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the fungal cell membrane integrity.

The potential for adverse effects, particularly hepatotoxicity, is also linked to the interaction of azoles with mammalian cytochrome P450 enzymes in the liver. These interactions can interfere with the metabolism of other drugs and endogenous compounds, potentially leading to cellular stress and injury.

Q3: Are there specific patient populations that may be more susceptible to the adverse effects of Fosravuconazole?

A3: While clinical trial data for Fosravuconazole has not highlighted specific susceptible populations, general knowledge of azole antifungals suggests that individuals with pre-existing liver disease may be at a higher risk for hepatotoxicity.[3] Researchers should consider implementing more frequent monitoring of liver function when studying this population.

Q4: How can we proactively monitor for potential adverse effects in our study design?

A4: A robust safety monitoring plan is essential. Key components include:

  • Baseline Measurements: Collect baseline data for all relevant parameters (e.g., clinical chemistry, hematology, body weight) before the first administration of the drug.

  • Regular Monitoring:

    • Clinical Observations: Daily cage-side observations for any changes in animal health or behavior.

    • Blood Work: Regular monitoring of liver enzymes (ALT, AST, ALP), renal function markers (BUN, creatinine), and complete blood counts.

  • Terminal Assessments:

    • Gross Necropsy: A thorough examination of all organs and tissues at the end of the study.

    • Histopathology: Microscopic examination of key organs, with a particular focus on the liver and gastrointestinal tract.

Data on Adverse Drug Reactions

The following table summarizes the incidence of adverse drug reactions (ADRs) from a key Phase III clinical trial of Fosravuconazole for onychomycosis.

Adverse Drug Reaction CategoryFosravuconazole (n=101)Placebo (n=52)
Any ADR 23.8% (24 subjects)3.8% (2 subjects)
Gastrointestinal Disorders Reported, specific numbers not detailed in the sourceReported, specific numbers not detailed in the source
Laboratory Abnormalities Reported, specific numbers not detailed in the sourceReported, specific numbers not detailed in the source
Data from a multicenter, double-blind, randomized Phase III study. All reported ADRs were mild to moderate in severity, with none being serious.[3]

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment in HepG2 Cells

Objective: To evaluate the potential of Fosravuconazole to induce direct cytotoxicity in a human liver-derived cell line.

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Seeding: Seed cells in 96-well plates at a density of 1 x 104 cells/well and allow them to attach overnight.

  • Treatment: Prepare a serial dilution of Fosravuconazole in culture media. Remove the old media from the cells and add the media containing different concentrations of the drug. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known hepatotoxicant like acetaminophen).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Endpoint Assays:

    • LDH Assay: At each time point, collect the cell culture supernatant to measure lactate dehydrogenase (LDH) release according to the manufacturer's protocol.

    • MTT Assay: After collecting the supernatant for the LDH assay, add MTT reagent to the remaining cells and incubate. Then, add a solubilizing agent and measure the absorbance to determine cell viability.

  • Data Analysis: Calculate the percentage of cytotoxicity (for LDH assay) and cell viability (for MTT assay) for each concentration relative to the vehicle control. Plot dose-response curves to determine the IC50 (inhibitory concentration 50%).

Protocol 2: In Vivo Assessment of Gastrointestinal Motility in Rodents

Objective: To assess the effect of orally administered Fosravuconazole on gastrointestinal transit time.

Methodology:

  • Acclimation and Fasting: Acclimate animals to the experimental conditions. Fast the animals overnight (with free access to water) before the experiment.

  • Drug Administration: Administer Fosravuconazole or the vehicle control orally by gavage.

  • Charcoal Meal Administration: After a predetermined time following drug administration (e.g., 60 minutes), orally administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia).

  • Euthanasia and Tissue Collection: At a fixed time after the charcoal meal administration (e.g., 30 minutes), euthanize the animals by an approved method.

  • Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100. Compare the transit percentages between the treated and control groups using appropriate statistical tests.

Visualizations

Caption: Workflow for investigating potential hepatotoxicity.

signaling_pathway Proposed Signaling Pathway for Azole-Induced Hepatotoxicity azole Azole Antifungal (e.g., Ravuconazole) cyp Cytochrome P450 Enzymes (e.g., CYP3A4) azole->cyp Metabolism & Inhibition ros Increased Reactive Oxygen Species (ROS) cyp->ros Generates mito Mitochondrial Dysfunction ros->mito Induces necrosis Necrosis ros->necrosis Contributes to apoptosis Apoptosis mito->apoptosis Triggers cell_injury Hepatocellular Injury (ALT/AST Release) apoptosis->cell_injury necrosis->cell_injury

Caption: Azole-induced hepatotoxicity signaling pathway.

References

Stability and degradation of Fosravuconazole L-Lysine Ethanolate in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fosravuconazole L-Lysine Ethanolate. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations up to approximately 48-50 mg/mL.[1][2] For aqueous solutions, the solubility is significantly lower.[3]

Q2: How should I store stock solutions of this compound?

A2: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[1][2] When stored at -80°C, the solution can be stable for up to 6 months. At -20°C, it is recommended for use within 1 month.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] For short-term use, solutions can be stored at 4°C for up to a week.[1] Always protect the solutions from moisture.[2]

Q3: What is the primary degradation pathway for this compound in solution?

A3: Fosravuconazole is a phosphonooxymethyl ether prodrug of Ravuconazole. The primary degradation pathway in aqueous solution, particularly under biological conditions, is enzymatic hydrolysis, primarily mediated by alkaline phosphatases.[4][5] This process cleaves the phosphonooxymethyl group to release the active drug, Ravuconazole, along with formaldehyde and inorganic phosphate. Chemical hydrolysis can also occur, and its rate is influenced by pH.

Q4: How does pH affect the stability of this compound in aqueous solutions?

Q5: Is this compound sensitive to light?

A5: There is no specific information indicating significant photosensitivity. However, as a general good laboratory practice, it is always advisable to store solutions in amber vials or otherwise protected from light, especially for long-term storage.

Troubleshooting Guides

Issue 1: Precipitation is observed in my aqueous working solution.

  • Possible Cause 1: Low aqueous solubility. this compound is a prodrug designed to have improved hydrophilicity compared to Ravuconazole, but its solubility in purely aqueous buffers may still be limited.[3][6]

    • Solution: Consider the use of co-solvents such as DMSO or PEG300 in your final formulation. Ensure the final concentration of the organic solvent is compatible with your experimental system. Sonication may also aid in dissolution.[1]

  • Possible Cause 2: pH-dependent solubility. The solubility of the compound may be influenced by the pH of the solution.

    • Solution: Evaluate the solubility at different pH values to determine the optimal range for your experiment.

  • Possible Cause 3: Degradation to the less soluble active drug. Over time, especially in the presence of enzymes or at certain pH values, Fosravuconazole may hydrolyze to Ravuconazole, which has lower water solubility.

    • Solution: Prepare fresh working solutions for your experiments. If solutions need to be stored, keep them at 4°C for short periods and analyze for the presence of the parent compound.

Issue 2: I am seeing a loss of compound activity or concentration over time in my cell culture medium.

  • Possible Cause 1: Enzymatic degradation. Cell culture media often contain phosphatases that can hydrolyze the prodrug to the active Ravuconazole.

    • Solution: This is the expected behavior of the prodrug. Account for this conversion in your experimental design. If you need to maintain a stable concentration of the prodrug itself, consider using a protein-free buffer for preliminary experiments or heat-inactivating the serum in your culture medium, though the latter may affect cell health.

  • Possible Cause 2: Chemical instability. The pH of the cell culture medium (typically around 7.4) may contribute to the chemical hydrolysis of the prodrug.

    • Solution: Minimize the time the compound is in the medium before the experiment. Prepare fresh solutions immediately before use.

Data Summary

Table 1: Solubility and Storage of this compound Solutions

ParameterValueReference
Solubility in DMSO ~48-50 mg/mL[1][2]
Solubility in Water Slightly soluble (0.1-1 mg/mL reported for the L-lysine ethanolate salt)[3]
Stock Solution Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[2]
Short-term Storage (in DMSO) 4°C for up to 1 week[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework. Specific concentrations and time points should be optimized for your analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for a defined period (e.g., 24 hours).

  • Analysis: Analyze all samples at each time point using a stability-indicating HPLC method (see Protocol 2). Compare the results with a control sample stored at -20°C.

Protocol 2: Development of a Stability-Indicating HPLC Method

This is a general starting point. The method should be validated for specificity, linearity, accuracy, and precision.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like 0.1% formic acid in water). A starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of Fosravuconazole (e.g., around 287 nm, similar to Ravuconazole).

  • Procedure:

    • Inject samples from the forced degradation study.

    • Ensure that the peak for Fosravuconazole is well-resolved from any degradation products and from the active drug, Ravuconazole.

    • Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the specificity of the method.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Weigh Fosravuconazole L-Lysine Ethanolate dissolve Dissolve in DMSO to create stock solution start->dissolve aliquot Aliquot for storage dissolve->aliquot long_term Long-term storage (-80°C or -20°C) aliquot->long_term Long-term short_term Short-term storage (4°C) aliquot->short_term Short-term thaw Thaw aliquot long_term->thaw short_term->thaw dilute Dilute to working concentration in appropriate buffer thaw->dilute experiment Use in experiment dilute->experiment

Caption: Workflow for the preparation and storage of this compound solutions.

degradation_pathway prodrug Fosravuconazole (Prodrug) active_drug Ravuconazole (Active Drug) prodrug->active_drug Hydrolysis (Enzymatic or Chemical) byproducts Formaldehyde + Inorganic Phosphate prodrug->byproducts

Caption: Conversion of Fosravuconazole to its active form, Ravuconazole, and byproducts.

troubleshooting_precipitation start Precipitation in Aqueous Solution? check_conc Is concentration too high? start->check_conc check_solvent Is solvent system appropriate? check_conc->check_solvent No sol_reduce_conc Reduce concentration check_conc->sol_reduce_conc Yes check_age Is the solution old? check_solvent->check_age Yes sol_add_cosolvent Add co-solvent (e.g., DMSO) and/or sonicate check_solvent->sol_add_cosolvent No sol_fresh_solution Prepare fresh solution check_age->sol_fresh_solution Yes

Caption: Troubleshooting guide for precipitation issues in aqueous solutions.

References

Technical Support Center: Improving the Bioavailability of Fosravuconazole L-Lysine Ethanolate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fosravuconazole L-Lysine Ethanolate in pre-clinical animal models. The information is structured to address common challenges and provide clear, actionable protocols to enhance experimental success and improve the oral bioavailability of this potent antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a water-soluble prodrug of Ravuconazole, a fourth-generation triazole antifungal agent.[1][2] The prodrug was specifically designed to improve the hydrophilicity and oral bioavailability of Ravuconazole, which is the active antifungal compound.[1]

Q2: What is the mechanism of action of the active compound, Ravuconazole?

A2: Ravuconazole, like other triazole antifungals, functions by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase.[3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] By disrupting ergosterol production, Ravuconazole compromises the integrity and function of the cell membrane, leading to fungal cell death.[3]

Q3: How is the prodrug, Fosravuconazole, converted to the active Ravuconazole in vivo?

A3: Fosravuconazole is a phosphate ester prodrug. Following administration, it is rapidly hydrolyzed by endogenous enzymes, primarily alkaline phosphatases (ALPs), which are abundant in the body.[1][4][5] These enzymes cleave the phosphate group, releasing the active Ravuconazole into the systemic circulation.[5]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, the solid compound should be kept at -80°C for up to 6 months or at -20°C for 1 month, sealed and protected from moisture. Stock solutions should be freshly prepared for use.

Q5: In which animal models has Fosravuconazole or Ravuconazole been studied?

A5: Preclinical studies for Fosravuconazole and its active form, Ravuconazole, have been conducted in various animal models, including mice (ICR/Swiss and BALB/c), rats (Sprague-Dawley), rabbits, and dogs.[6][7][8] These models are used to evaluate pharmacokinetics, efficacy, and safety.

Troubleshooting Guide

Issue 1: Lower than expected plasma concentrations of Ravuconazole after oral administration of Fosravuconazole.

Potential Cause Troubleshooting Steps
Formulation Issues 1. Check Vehicle Suitability: Fosravuconazole is water-soluble, but ensuring complete dissolution and stability in the chosen vehicle is critical. For animal studies, simple aqueous vehicles or more complex formulations using co-solvents may be employed. A common formulation for poorly soluble parent drugs that can be adapted includes a mixture of DMSO, PEG300, and Tween 80 in saline. 2. Verify Formulation Stability: Prepare the formulation fresh before each experiment. If precipitation or phase separation occurs, sonication or gentle warming may aid dissolution. However, ensure the compound is not heat-sensitive. Visually inspect the formulation for homogeneity before dosing.
Dosing Errors 1. Refine Gavage Technique: Improper oral gavage can lead to dosing into the lungs or incomplete delivery to the stomach. Ensure personnel are well-trained. Use appropriately sized, flexible gavage needles to minimize stress and injury to the animal.[9] 2. Confirm Dose Volume: Calibrate syringes and ensure the correct volume is administered based on the most recent animal body weights.
Physiological Factors 1. Consider Food Effects: The presence of food can alter gastric pH and emptying time, potentially affecting drug absorption. While Fosravuconazole can be taken without food, standardizing studies by fasting animals overnight (with access to water) is a common practice to reduce variability.[1][9] 2. Enzyme Induction: Repeated dosing of some triazoles can induce metabolic enzymes, leading to faster clearance and lower plasma levels over time.[10] If conducting a multi-dose study, compare pharmacokinetic profiles after the first dose and after subsequent doses to assess this possibility.
Sample Handling & Analysis 1. Ensure Proper Blood Collection: Use an appropriate anticoagulant (e.g., EDTA). Process blood to plasma promptly by centrifugation at 4°C. 2. Check Sample Storage: Store plasma samples at -80°C until analysis to prevent degradation of the analyte. 3. Validate Bioanalytical Method: Ensure the LC-MS/MS or HPLC method is fully validated for selectivity, linearity, accuracy, and precision in the matrix being tested (e.g., rat plasma).

Issue 2: High variability in pharmacokinetic parameters between animals.

Potential Cause Troubleshooting Steps
Inconsistent Dosing 1. Standardize Procedures: Ensure every step of the dosing process, from formulation preparation to animal handling and gavage, is performed consistently for all animals. 2. Minimize Animal Stress: Stress can alter physiological parameters, including gastrointestinal function. Handle animals gently and allow for an acclimatization period.
Biological Variation 1. Use a Homogenous Animal Cohort: Use animals of the same strain, sex, and a narrow age and weight range to minimize inter-individual differences in metabolism and absorption. 2. Increase Sample Size (n): A larger number of animals per group can help to account for natural biological variability and provide more robust data.
Coprophagy (in rodents) 1. Use Metabolic Cages: If enterohepatic recirculation is suspected and variability is high, housing animals in metabolic cages can prevent coprophagy (consumption of feces), which can sometimes lead to reabsorption of excreted drug or metabolites.

Pharmacokinetic Data of Ravuconazole in Animal Models

The following tables summarize key pharmacokinetic parameters for the active compound, Ravuconazole, following oral administration in rodent models.

Table 1: Single-Dose Pharmacokinetics of Ravuconazole in Mice

Dose (mg/kg) Animal Model Cmax (µg/mL) Tmax (h) AUC (mg·h/L) t½ (h) Reference
10Neutropenic ICR/Swiss Mice0.36 ± 0.01< 23.43.9 - 4.8[6]
40Neutropenic ICR/Swiss Mice~1.6 (estimated from graph)< 2~16.03.9 - 4.8[6][11]
160Neutropenic ICR/Swiss Mice4.37 ± 0.64< 248.03.9 - 4.8[6]

Data derived from studies administering Ravuconazole directly.

Table 2: Single-Dose Pharmacokinetics of Ravuconazole in Rats

Dose (mg/kg) Animal Model Cmax (µg/mL) Tmax (h) AUC t½ (h) Reference
10Female SPF Rats1.688Not Reported16.9[7]

Data derived from a study administering Ravuconazole directly. This serves as a proxy for the expected exposure after successful delivery and conversion of the prodrug.

Experimental Protocols

Protocol 1: Formulation of Fosravuconazole for Oral Gavage in Rodents

This protocol provides an example formulation for administering this compound when a simple aqueous solution is insufficient.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of Fosravuconazole needed for the desired dose (e.g., 10 mg/kg).

  • Prepare Co-Solvent Vehicle: A common vehicle for increasing solubility is a mixture of co-solvents. An example is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Dissolve the Compound: a. Weigh the required amount of Fosravuconazole powder and place it in a sterile tube. b. Add the 10% volume of DMSO first and vortex thoroughly to create a stock solution. c. Add the 40% volume of PEG300 and mix until the solution is clear. d. Add the 5% volume of Tween-80 and mix again until clear. e. Finally, add the 45% volume of saline to reach the final concentration and volume. Vortex thoroughly.

  • Final Check: The final formulation should be a clear solution. If any precipitation occurs, gentle warming or sonication may be applied. Prepare this formulation fresh on the day of the experiment.

Protocol 2: Oral Bioavailability Study in Rats

This protocol outlines the key steps for a single-dose oral pharmacokinetic study in rats.

Materials:

  • Male Sprague-Dawley rats (e.g., 200-250g) with jugular vein catheters (for serial blood sampling)

  • Fosravuconazole dosing formulation

  • Appropriate gavage needles (flexible tip recommended)

  • EDTA-coated blood collection tubes

  • Centrifuge

  • Materials for intravenous (IV) dosing (for absolute bioavailability calculation)

Procedure:

  • Acclimatization & Fasting: Allow animals to acclimate for at least 3 days. Fast the rats overnight (approx. 12 hours) before dosing but allow free access to water.[9]

  • Dosing:

    • Oral (PO) Group: Weigh each rat on the morning of the study. Administer the calculated dose of the Fosravuconazole formulation via oral gavage (e.g., 10 mg/kg at a volume of 10 mL/kg). Record the exact time of dosing.

    • Intravenous (IV) Group: For absolute bioavailability, a separate group of rats should receive a lower dose (e.g., 1 mg/kg) of the compound in an IV-compatible vehicle via the tail vein or catheter.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein catheter at predetermined time points. A typical schedule would be:

    • Pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[12]

  • Plasma Processing: Immediately transfer blood into EDTA-coated tubes. Keep samples on ice. Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Carefully transfer the plasma supernatant to clearly labeled cryovials and store them at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of Ravuconazole in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data. Calculate the absolute oral bioavailability (F%) using the formula:

    • F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_sample Phase 3: Sampling & Processing cluster_analysis Phase 4: Analysis A Acclimatize & Fast Animals (Overnight, water ad libitum) C Weigh Animals & Calculate Dose A->C B Prepare Dosing Formulation (e.g., 10% DMSO, 40% PEG300) D Administer Fosravuconazole via Oral Gavage B->D C->D E Collect Blood Samples (Serial time points, e.g., 0-24h) D->E F Process Blood to Plasma (Centrifugation at 4°C) E->F G Store Plasma at -80°C F->G H Quantify Ravuconazole (LC-MS/MS) G->H I Calculate PK Parameters (Cmax, Tmax, AUC) H->I G cluster_prodrug Prodrug Administration cluster_conversion In Vivo Conversion cluster_active Active Compound A This compound (Water-Soluble Prodrug) B Enzymatic Hydrolysis A->B Absorption D Ravuconazole (Active Antifungal) B->D Phosphate Cleavage C Alkaline Phosphatases (ALPs) C->B E Systemic Circulation (Bioavailability) D->E F Inhibition of Fungal Ergosterol Synthesis E->F

References

Troubleshooting inconsistent results in Fosravuconazole L-Lysine Ethanolate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosravuconazole L-Lysine Ethanolate.

Troubleshooting Guides

This section addresses specific issues that may lead to inconsistent experimental results.

Question: We are observing significant variability in Minimum Inhibitory Concentration (MIC) values for ravuconazole (the active metabolite of fosravuconazole) against the same fungal isolate. What are the potential causes and solutions?

Answer: Inconsistent MIC values in antifungal susceptibility testing (AST) can arise from several factors. It is crucial to standardize your experimental protocol to minimize variability. Here are common causes and troubleshooting steps:

  • Inoculum Preparation: The density of the fungal inoculum is a critical parameter.

    • Problem: An inoculum that is too dense can lead to falsely elevated MICs, while a sparse inoculum may result in artificially low MICs.

    • Solution: Strictly adhere to standardized protocols for inoculum preparation, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] Use a spectrophotometer to adjust the inoculum to the correct concentration (e.g., 0.5 McFarland standard for yeasts).[3]

  • Culture Medium: The composition of the growth medium can influence both fungal growth and the activity of the antifungal agent.

    • Problem: Variations in pH, glucose concentration, or the presence of interfering substances can alter MIC results.[1]

    • Solution: Use the recommended standardized medium, such as RPMI-1640 with L-glutamine and buffered with MOPS, for consistent results.[1][3] Ensure the pH is stable throughout the experiment.

  • Endpoint Reading: Determining the precise point of growth inhibition can be subjective, especially for fungistatic agents like azoles.

    • Problem: Inconsistent visual interpretation of growth inhibition (e.g., 50% vs. 100% inhibition) between experiments or individuals can lead to variable MIC readings. For azoles, the endpoint is typically a significant reduction in growth, not complete inhibition.[2][3]

  • Incubation Conditions: Time and temperature of incubation must be carefully controlled.

    • Problem: Insufficient incubation time may not allow for adequate fungal growth, while prolonged incubation can lead to drug degradation or the emergence of resistant subpopulations.

    • Solution: Follow the specific incubation time and temperature recommendations for the fungal species being tested as per CLSI or EUCAST guidelines.[3]

Question: Our fungal isolates, which are expected to be susceptible to ravuconazole, are showing high MIC values. What could be the reason?

Answer: Unexpectedly high MIC values may indicate acquired or intrinsic resistance.

  • Cross-Resistance: Ravuconazole belongs to the triazole class of antifungals.

    • Problem: Fungal isolates with resistance mechanisms to other azoles, such as fluconazole, may exhibit cross-resistance to ravuconazole.[4] This is often due to mutations in the target enzyme (lanosterol 14-alpha-demethylase) or overexpression of efflux pumps.[5]

    • Solution: Review the history of the fungal isolate. If it has been previously exposed to other azoles, cross-resistance is a possibility.[4] It is advisable to test a panel of azoles to understand the resistance profile of your isolate. Molecular testing for known resistance mutations can also be informative.[5]

  • Intrinsic Resistance: Some fungal species are intrinsically less susceptible to certain antifungal agents.

    • Problem: While ravuconazole has a broad spectrum of activity, some species, such as Scedosporium prolificans and Fusarium spp., are known to be resistant.[6]

    • Solution: Confirm the identity of your fungal isolate. Misidentification could lead to testing an organism with known intrinsic resistance to ravuconazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to ravuconazole?

This compound is a prodrug of ravuconazole. A prodrug is an inactive compound that is converted into an active drug in the body. The L-lysine ethanolate salt formulation significantly improves the aqueous solubility and oral bioavailability of ravuconazole, which is poorly water-soluble on its own.[7] In experimental settings, it is important to remember that fosravuconazole itself is inactive; its antifungal activity is due to its conversion to ravuconazole.

Q2: What is the mechanism of action of ravuconazole?

Ravuconazole, like other triazole antifungals, inhibits the fungal enzyme lanosterol 14-alpha-demethylase. This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, ravuconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[8]

Q3: How should I prepare this compound for in vitro experiments?

This compound has improved water solubility compared to ravuconazole.[7] For in vitro susceptibility testing, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[9] This stock solution is then further diluted in the culture medium (e.g., RPMI-1640) to achieve the desired final concentrations for the assay. It is recommended to keep the final concentration of DMSO in the culture medium below a level that could affect fungal growth (typically ≤1%).

Q4: Can I expect ravuconazole to be effective against fluconazole-resistant fungal isolates?

The activity of ravuconazole against fluconazole-resistant isolates can vary. While ravuconazole is more potent than fluconazole against many Candida species, cross-resistance can occur, particularly in isolates of Candida glabrata.[4] However, ravuconazole may retain activity against some fluconazole-resistant strains.[4] Therefore, susceptibility testing of specific isolates is necessary to determine their susceptibility to ravuconazole.

Data Presentation

The following table summarizes the in vitro activity of ravuconazole against a range of common fungal pathogens, as reported in various studies. MIC values can vary based on the specific isolates and testing conditions.

Fungal SpeciesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Candida albicans≤0.030.03 - 0.06≤0.008 - 1
Candida glabrata0.25 - 0.51 - 20.03 - >8
Candida parapsilosis0.03 - 0.060.12 - 0.25≤0.008 - 2
Candida tropicalis0.03 - 0.060.12 - 0.25≤0.008 - 2
Candida krusei0.12 - 0.250.25 - 0.50.03 - 4
Aspergillus fumigatus0.25 - 0.50.5 - 10.03 - 4
Aspergillus flavus0.25 - 0.50.5 - 10.06 - 2
Aspergillus niger0.5 - 11 - 20.12 - 4
Trichophyton rubrum0.03 - 0.1250.06 - 0.250.015 - 1
Trichophyton mentagrophytes0.03 - 0.1250.06 - 0.50.015 - 1

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Protocol: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (adapted from CLSI M27)

This protocol provides a standardized method for determining the MIC of ravuconazole against yeast isolates.

  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound in 100% DMSO to a concentration of 1280 µg/mL (based on the active ravuconazole moiety).

    • This stock solution can be stored at -20°C or lower.

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the antifungal stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.015 to 8 µg/mL.

    • Include a drug-free well as a positive growth control.

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

  • Incubation:

    • Inoculate the microtiter plates with the prepared yeast suspension.

    • Incubate the plates at 35°C for 24-48 hours. The exact duration depends on the growth rate of the specific yeast species.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a prominent (≥50%) reduction in turbidity compared to the growth control well.

    • Reading can be done visually or with a microplate reader at a suitable wavelength.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antifungal Stock Solution (in DMSO) plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep inoculate Inoculate Plate with Fungal Suspension plate_prep->inoculate inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Read MIC (≥50% Growth Inhibition) incubate->read_mic result Determine Susceptibility read_mic->result

Caption: Workflow for Antifungal Susceptibility Testing.

signaling_pathway cluster_membrane Fungal Cell Membrane ergosterol Ergosterol (Essential Component) lanosterol Lanosterol enzyme Lanosterol 14-alpha-demethylase (CYP51) lanosterol->enzyme enzyme->ergosterol Biosynthesis ravuconazole Ravuconazole ravuconazole->enzyme Inhibition

References

Strategies to mitigate Fosravuconazole L-Lysine Ethanolate toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosravuconazole L-Lysine Ethanolate in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a prodrug that is converted to its active form, Ravuconazole. Ravuconazole is a triazole antifungal agent that inhibits the fungal enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and leads to fungal cell death.

Q2: What are the potential causes of this compound-induced toxicity in cell culture?

While specific in-vitro toxicity data for Fosravuconazole is limited, studies on other triazole antifungals suggest that the primary mechanism of toxicity in mammalian cells is the induction of oxidative stress. This can lead to:

  • Increased production of reactive oxygen species (ROS).

  • Mitochondrial dysfunction.

  • Induction of apoptosis (programmed cell death).

  • Hepatotoxicity has been noted as a potential side effect for azole antifungals in clinical settings, suggesting that liver cell lines (e.g., HepG2) may be particularly sensitive.

Q3: How can I assess the cytotoxicity of this compound in my cell culture experiments?

Several standard assays can be used to quantify cytotoxicity:

  • MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

  • Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane integrity.

Q4: Are there any known strategies to mitigate the cytotoxic effects of this compound?

Based on the likely mechanism of oxidative stress-induced toxicity, co-treatment with antioxidants is a promising strategy. N-acetylcysteine (NAC) is a well-documented antioxidant that can mitigate drug-induced cytotoxicity by scavenging ROS and replenishing intracellular glutathione (GSH) levels.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death observed at expected therapeutic concentrations. 1. Cell line is particularly sensitive to azole antifungals. 2. Off-target effects leading to cytotoxicity. 3. Oxidative stress induced by the compound.1. Perform a dose-response curve to determine the EC50 (half-maximal effective concentration for antifungal activity) and CC50 (half-maximal cytotoxic concentration) to identify a therapeutic window. 2. Co-treat with an antioxidant such as N-acetylcysteine (NAC) to assess if toxicity is mediated by oxidative stress. Start with a concentration range of 1-10 mM NAC. 3. Switch to a less sensitive cell line if appropriate for the experimental goals.
Inconsistent results in cytotoxicity assays. 1. Variability in cell seeding density. 2. Inconsistent drug concentration or incubation time. 3. Issues with the assay protocol.1. Ensure a consistent cell seeding density across all wells and experiments. 2. Prepare fresh drug dilutions for each experiment and adhere to a strict incubation schedule. 3. Review and optimize the cytotoxicity assay protocol. Ensure proper controls are included.
Difficulty in dissolving this compound. The compound may have limited solubility in aqueous solutions.Prepare a stock solution in an appropriate solvent like DMSO and then dilute to the final concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Ravuconazole (Active form of Fosravuconazole)

Cell LineAssayEndpointValue (µM)Reference
Caco-2CellTiter-GloCC5012.75[3]
CHOPatch ClampIC50 (hERG inhibition)10.37[3]

Note: Data for a wider range of mammalian cell lines, particularly hepatocytes, is limited in publicly available literature. Researchers are encouraged to perform their own dose-response experiments.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[4][5]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

LDH Cytotoxicity Assay

This protocol is based on standard LDH assay kits.[6][7][8][9]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

DCFDA Assay for Intracellular ROS

This protocol is adapted from standard DCFDA assay procedures.[10][11][12][13]

Materials:

  • Cells of interest

  • 96-well black, clear-bottom cell culture plates

  • This compound

  • DCFDA (2',7'-dichlorofluorescin diacetate) solution (10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with pre-warmed HBSS.

  • Load the cells with 10 µM DCFDA in HBSS and incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess probe.

  • Add fresh culture medium containing various concentrations of this compound. Include a positive control (e.g., H2O2).

  • Measure the fluorescence intensity immediately (for acute ROS production) or after a desired incubation period at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Visualizations

G cluster_drug Fosravuconazole cluster_fungus Fungal Cell Fosravuconazole Fosravuconazole Ravuconazole Ravuconazole Fosravuconazole->Ravuconazole Conversion to active form Lanosterol_14a_demethylase Lanosterol_14a_demethylase Ravuconazole->Lanosterol_14a_demethylase Inhibits Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Required for synthesis Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Component of Fungal_Cell_Death Fungal_Cell_Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to

Caption: Mechanism of action of Fosravuconazole.

G cluster_stress Cellular Stress Response cluster_mitigation Mitigation Strategy Ravuconazole Ravuconazole ROS_Production ROS_Production Ravuconazole->ROS_Production Induces Oxidative_Stress Oxidative_Stress ROS_Production->Oxidative_Stress MAP_Kinase_Activation MAP_Kinase_Activation Oxidative_Stress->MAP_Kinase_Activation Activates p53_Activation p53_Activation Oxidative_Stress->p53_Activation Activates p38_JNK p38_JNK MAP_Kinase_Activation->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis p53_Activation->Apoptosis NAC N-acetylcysteine NAC->ROS_Production Scavenges GSH_Replenishment GSH_Replenishment NAC->GSH_Replenishment Promotes GSH_Replenishment->Oxidative_Stress Reduces

Caption: Proposed signaling pathway for Ravuconazole-induced toxicity and mitigation.

G cluster_workflow Experimental Workflow cluster_assays Assess Cytotoxicity start Seed Cells treat Treat with Fosravuconazole +/- Antioxidant start->treat incubate Incubate (24-72h) treat->incubate MTT MTT Assay (Viability) incubate->MTT LDH LDH Assay (Membrane Integrity) incubate->LDH DCFDA DCFDA Assay (ROS Production) incubate->DCFDA analyze Analyze Data MTT->analyze LDH->analyze DCFDA->analyze

Caption: Workflow for assessing Fosravuconazole toxicity and mitigation.

References

Validation & Comparative

A Comparative Analysis of Fosravuconazole L-Lysine Ethanolate and Itraconazole for the Treatment of Onychomycosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Onychomycosis, a fungal infection of the nail, presents a persistent therapeutic challenge. For decades, itraconazole has been a cornerstone of oral antifungal therapy. However, the emergence of fosravuconazole L-lysine ethanolate, a novel triazole antifungal agent, offers a new perspective on managing this condition. This guide provides a detailed, data-driven comparison of these two agents, focusing on their clinical efficacy, safety profiles, and the experimental methodologies that underpin our current understanding.

Executive Summary

This compound, a prodrug of ravuconazole, has demonstrated high cure rates in a pivotal Phase III clinical trial, positioning it as a potent new treatment for onychomycosis.[1][2] Itraconazole, an established broad-spectrum antifungal, has a long history of use with proven efficacy, though cure rates can be variable across different studies and dosing regimens.[3][4] A direct head-to-head clinical trial comparing the two for onychomycosis is not yet available; therefore, this comparison synthesizes data from separate, significant clinical studies.

Mechanism of Action: A Shared Pathway

Both fosravuconazole and itraconazole are members of the triazole class of antifungal agents.[1][3] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, both drugs compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death. Fosravuconazole is a prodrug that is converted to its active form, ravuconazole, in the body.[1][2]

cluster_drugs Triazole Antifungals cluster_pathway Fungal Ergosterol Biosynthesis Fosravuconazole Fosravuconazole (as Ravuconazole) Lanosterol_Demethylase Lanosterol 14α-demethylase (Fungal CYP51) Fosravuconazole->Lanosterol_Demethylase Inhibits Itraconazole Itraconazole Itraconazole->Lanosterol_Demethylase Inhibits Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes conversion Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Essential component of

Shared mechanism of action of triazole antifungals.

Clinical Efficacy: A Comparative Overview

The efficacy of both drugs has been evaluated in terms of complete cure (no clinical signs of infection and negative mycology) and mycological cure (negative fungal culture and/or microscopy). The following tables summarize the efficacy data from key clinical trials. It is important to note that these trials were not conducted head-to-head, and patient populations and methodologies may differ.

This compound Efficacy Data
EndpointFosravuconazole (100 mg/day for 12 weeks)PlaceboStudy
Complete Cure Rate at Week 48 59.4% (60/101)[1][2]5.8% (3/52)[1][2]Phase III, Multicenter, Double-Blind, Randomized[1][2]
Mycological Cure Rate at Week 48 82.0% (73/89)[1][2]20.0% (10/50)[1][2]Phase III, Multicenter, Double-Blind, Randomized[1][2]
Itraconazole Efficacy Data (Selected Studies)
EndpointItraconazole RegimenCure RateStudy Type
Complete Cure Rate (Toenail) 200 mg/day for 12 weeks14%[3]Meta-analysis/Pivotal Trials[3]
Mycological Cure Rate (Toenail) 200 mg/day for 12 weeks54%[3]Meta-analysis/Pivotal Trials[3]
Mycological Cure Rate (Toenail) 200 mg/day for 3 months74% ± 3%[3]Meta-analysis[3]
Clinical Cure Rate (Toenail) 200 mg/day for 3 months52% ± 9%[3]Meta-analysis[3]
Mycological Cure Rate (Toenail) 400 mg/day pulse therapy (1 week/month for 3 months)68.4%[3]Multicenter Study[3]

Safety and Tolerability

Both fosravuconazole and itraconazole are generally well-tolerated, with most adverse events being mild to moderate in severity.

This compound Safety Profile
Adverse Event CategoryFosravuconazole (100 mg/day)Placebo
Any Adverse Event 83.2% (84/101)[1][2]80.8% (42/52)[1][2]
Adverse Drug Reactions 23.8% (24/101)[1][2]3.8% (2/52)[1][2]
Serious Adverse Events 5.9% (6/101) (causal relationship ruled out)[1]Not specified
Common Adverse Drug Reactions Abdominal discomfort and other gastrointestinal disorders (generally mild)[1]Not specified
Itraconazole Safety Profile

Itraconazole is associated with a risk of gastrointestinal side effects, headache, and, more rarely, hepatotoxicity and congestive heart failure.[5][6] It is a potent inhibitor of the cytochrome P450 3A4 enzyme, leading to a significant potential for drug-drug interactions.[7]

Experimental Protocols

Fosravuconazole Phase III Clinical Trial Methodology

A multicenter, double-blind, randomized, placebo-controlled Phase III study was conducted in Japan to evaluate the efficacy and safety of fosravuconazole.[1][2]

  • Patient Population: 153 Japanese patients aged 20-75 with a clinical and mycological diagnosis of distal lateral subungual onychomycosis, with ≥25% involvement of the target great toenail.[1][2][8] The primary causative pathogens were Trichophyton rubrum or Trichophyton mentagrophytes.[1]

  • Treatment Regimen: Patients were randomized to receive either fosravuconazole (equivalent to 100 mg of ravuconazole) or a placebo orally once daily for 12 weeks.[1][2]

  • Primary Endpoint: The rate of complete cure at week 48, defined as 0% clinical involvement of the target toenail (clinical cure) and a negative potassium hydroxide (KOH) examination (mycological cure).[1][2]

  • Secondary Endpoints: Included changes over time in the complete cure rate and mycological cure rate.[1][2]

  • Safety Assessment: Monitored through the incidence of adverse events and adverse drug reactions.[1][2]

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Assessment Screening Patient Screening (Onychomycosis diagnosis, ≥25% nail involvement) Enrollment Enrollment (n=153) Screening->Enrollment Randomization Randomization Enrollment->Randomization Fosravuconazole Fosravuconazole Group (100 mg/day, n=101) Randomization->Fosravuconazole Placebo Placebo Group (n=52) Randomization->Placebo FollowUp Post-Treatment Follow-up (36 weeks) Fosravuconazole->FollowUp Placebo->FollowUp PrimaryEndpoint Primary Endpoint Assessment (Week 48) Complete Cure Rate FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Assessments (Mycological Cure, etc.)

Workflow of the Fosravuconazole Phase III trial.
Itraconazole Clinical Trial Methodologies (General Overview)

Pivotal trials for itraconazole in onychomycosis have typically been randomized, double-blind, and multicenter studies, often comparing itraconazole to placebo or another active antifungal like terbinafine or griseofulvin.[5][9]

  • Patient Population: Patients with a confirmed clinical and mycological diagnosis of onychomycosis.

  • Treatment Regimens:

    • Continuous Therapy: 200 mg of itraconazole once daily for 12 weeks for toenail infections.[10]

    • Pulse Therapy: 200 mg of itraconazole twice daily for one week, followed by a three-week drug-free period. This cycle is typically repeated for 3-4 months for toenail infections.[11]

  • Primary Endpoints: Commonly include mycological cure and clinical cure (or a composite 'complete cure') at a specified follow-up time point, often several months after the end of treatment to allow for nail regrowth.

Pharmacokinetics

ParameterFosravuconazole (as Ravuconazole)Itraconazole
Bioavailability Prodrug design for improved oral absorbability and hydrophilicity.[12]Approximately 55%; absorption is enhanced with food and an acidic environment.[3]
Protein Binding HighHigh (99.8%)[13]
Metabolism Primarily hepaticExtensively metabolized in the liver, mainly by CYP3A4.[7]
Half-life in Nails Long, allowing for persistence after treatment cessation.Long elimination half-life from nails (32 to 147 days).[13]
Drug Interactions Fewer drug-drug interactions compared to itraconazole.[14]Potent inhibitor of CYP3A4, leading to numerous potential drug-drug interactions.[7]

Note: Some pharmacokinetic data is derived from studies in eumycetoma, which may not be fully representative of onychomycosis patients but provides a basis for comparison.[15][16]

Conclusion

This compound demonstrates a high rate of complete and mycological cure for onychomycosis with a favorable safety profile, as evidenced by its pivotal Phase III trial. Its simplified once-daily dosing regimen for 12 weeks and lower potential for drug-drug interactions present potential advantages. Itraconazole remains an effective treatment option with a long history of clinical use, available in both continuous and pulse-dosing regimens. However, its variable cure rates, the need for administration with food, and its significant potential for drug-drug interactions through CYP3A4 inhibition are important considerations. The absence of a direct comparative trial necessitates careful interpretation of the available data. Future head-to-head studies are warranted to definitively establish the comparative efficacy and safety of these two agents in the treatment of onychomycosis.

References

Comparative Efficacy of Fosravuconazole L-Lysine Ethanolate and Terbinafine in the Treatment of Onychomycosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Fosravuconazole L-Lysine Ethanolate and terbinafine reveals two potent antifungal agents for the management of onychomycosis, a common fungal nail infection. While direct head-to-head clinical trial data is limited, existing studies on their individual efficacy and mechanisms of action provide a solid basis for a comparative analysis for researchers, scientists, and drug development professionals. Fosravuconazole, a newer triazole antifungal, demonstrates high cure rates in recent clinical trials, while terbinafine, an allylamine, has a long-standing history as a first-line oral therapy for onychomycosis.

Efficacy Data

The clinical efficacy of both agents has been assessed in several studies, primarily focusing on complete cure and mycological cure rates in patients with toenail onychomycosis.

This compound Efficacy:

A multicenter, double-blind, randomized phase III study in Japan evaluated the efficacy of this compound (equivalent to 100 mg of ravuconazole) administered orally once daily for 12 weeks.[1][2][3] The primary endpoint was the complete cure rate at week 48.

Efficacy EndpointFosravuconazole (n=101)Placebo (n=52)
Complete Cure Rate (Week 48) 59.4%5.8%
Mycological Cure Rate (Week 48) 82.0%20.0%

A retrospective study in a real-world clinical setting in Japan showed a complete cure rate of 67.9% at the last visit (mean time: 32 weeks).[4] Another clinical trial reported a complete cure rate of 59.4% at 48 weeks.[5]

Terbinafine Efficacy:

Terbinafine has been the subject of numerous clinical trials with varying treatment durations. A randomized study assessing different treatment periods for toenail onychomycosis with 250 mg/day of terbinafine provided the following results.[6]

Treatment DurationComplete Cure Rate (Week 24)Complete Cure Rate (Week 48)
6 Weeks 67%40%
12 Weeks 82%71%
24 Weeks 85%79%

In a large-scale, open-label multicenter trial, the mycological cure rates at week 72 for patients receiving 250 mg/day of terbinafine were 72.1% for a 12-week treatment, 72.5% for an 18-week treatment, and 77.0% for a 24-week treatment.[7] A meta-analysis of 20 randomized controlled trials showed an average mycological cure rate of 76%±3% and an average clinical cure of 66%±5% for terbinafine 250mg for 3-4 months.[8]

Experimental Protocols

This compound Phase III Clinical Trial Methodology:

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled study.[1][2]

  • Patient Population: Japanese patients with onychomycosis affecting 25% or more of the target toenail.[1][2] A total of 153 subjects were enrolled.[1][2]

  • Treatment Regimen: Patients were randomly assigned to receive either this compound (equivalent to 100 mg of ravuconazole) or a placebo orally once daily for 12 weeks.[1][2]

  • Efficacy Endpoints:

    • Primary Endpoint: The rate of complete cure at week 48. A complete cure was defined as both a clinical cure (0% clinical involvement of the target toenail) and a mycological cure (a negative potassium hydroxide examination).[1][2]

    • Secondary Endpoints: Changes over time in efficacy and mycological effect.[1][2]

  • Safety Evaluation: Safety was assessed throughout the study.[1][2]

Terbinafine Randomized Treatment Duration-Finding Study Methodology:

  • Study Design: A randomized study to assess the efficacy of different oral terbinafine treatment durations.[6]

  • Patient Population: 120 patients with toenail onychomycosis were enrolled, with 98 being evaluable for efficacy.[6]

  • Treatment Regimen: Patients received oral terbinafine at a dose of 250 mg/day for periods of 6, 12, or 24 weeks.[6]

  • Follow-up: All patients were followed for up to 48 weeks after the start of treatment.[6]

  • Efficacy Assessment: The involvement of the toenails was assessed both clinically and mycologically throughout the study.[6]

Mechanism of Action

The antifungal activity of this compound and terbinafine stems from their interference with the ergosterol biosynthesis pathway in fungi, albeit at different enzymatic steps. Ergosterol is a vital component of the fungal cell membrane.

This compound:

Fosravuconazole is a prodrug that is rapidly converted in the body to its active form, ravuconazole.[1][9][10] Ravuconazole is a triazole antifungal agent that inhibits the enzyme lanosterol 14-alpha-demethylase.[10] This enzyme is crucial for the conversion of lanosterol to ergosterol.[10] The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts the structure and function of the fungal cell membrane.[10]

Terbinafine:

Terbinafine is an allylamine antifungal that specifically inhibits the enzyme squalene epoxidase (also known as squalene monooxygenase).[11][12][13][14][15] This enzyme catalyzes the conversion of squalene to 2,3-oxydosqualene, an earlier step in the ergosterol biosynthesis pathway.[11] The inhibition of squalene epoxidase results in a deficiency of ergosterol and a toxic intracellular accumulation of squalene, which increases the permeability of the fungal cell membrane and leads to cell death.[11][13][15]

Visualizing the Mechanisms and Workflows

Fosravuconazole_Mechanism cluster_Fosravuconazole Fosravuconazole (Prodrug) cluster_Ergosterol_Pathway Fungal Ergosterol Biosynthesis Fosravuconazole Fosravuconazole L-Lysine Ethanolate Ravuconazole Ravuconazole (Active Drug) Fosravuconazole->Ravuconazole Metabolic Conversion Lanosterol_14_alpha_demethylase Lanosterol 14-alpha-demethylase Ravuconazole->Lanosterol_14_alpha_demethylase Inhibits Lanosterol Lanosterol Lanosterol->Lanosterol_14_alpha_demethylase Ergosterol Ergosterol Lanosterol_14_alpha_demethylase->Ergosterol

Caption: Mechanism of action of Fosravuconazole.

Terbinafine_Mechanism cluster_Terbinafine Terbinafine cluster_Ergosterol_Pathway Fungal Ergosterol Biosynthesis Terbinafine Terbinafine Squalene_epoxidase Squalene Epoxidase Terbinafine->Squalene_epoxidase Inhibits Squalene Squalene Squalene->Squalene_epoxidase Lanosterol Lanosterol Squalene_epoxidase->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ...

Caption: Mechanism of action of Terbinafine.

Experimental_Workflow cluster_Fosravuconazole_Trial Fosravuconazole Phase III Trial Workflow cluster_Terbinafine_Trial Terbinafine Treatment Duration Trial Workflow F_Start Patient Recruitment (Onychomycosis ≥25% nail involvement) F_Randomization Randomization F_Start->F_Randomization F_Treatment 12 Weeks Treatment: - Fosravuconazole (100mg/day) - Placebo F_Randomization->F_Treatment F_FollowUp 36 Weeks Post-Treatment Follow-up F_Treatment->F_FollowUp F_Endpoint Primary Endpoint Assessment (Week 48): - Complete Cure Rate - Mycological Cure Rate F_FollowUp->F_Endpoint T_Start Patient Recruitment (Toenail Onychomycosis) T_Randomization Randomization T_Start->T_Randomization T_Treatment Treatment Groups (250mg/day): - 6 Weeks - 12 Weeks - 24 Weeks T_Randomization->T_Treatment T_FollowUp Follow-up to Week 48 T_Treatment->T_FollowUp T_Endpoint Efficacy Assessment (Weeks 24 & 48): - Complete Cure Rate T_FollowUp->T_Endpoint

Caption: Comparative experimental workflows.

References

Fosravuconazole L-Lysine Ethanolate superiority over existing antifungal agents

Author: BenchChem Technical Support Team. Date: November 2025

Fosravuconazole L-lysine ethanolate, a novel triazole antifungal agent, demonstrates significant promise in the treatment of fungal infections, particularly onychomycosis and eumycetoma. As a prodrug, it is rapidly converted to its active form, ravuconazole, upon administration. This guide provides a comprehensive comparison of fosravuconazole with existing antifungal agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

In Vitro Efficacy: Potent and Broad-Spectrum Activity

Ravuconazole exhibits potent and broad-spectrum in vitro activity against a wide range of fungal pathogens, including dermatophytes, yeasts, and molds. Its efficacy, as measured by minimum inhibitory concentrations (MIC), is comparable or superior to that of other commonly used antifungal agents.

Comparative In Vitro Susceptibility Data

The following table summarizes the in vitro activity of ravuconazole and comparator antifungal agents against key fungal pathogens. Data is presented as MIC ranges, MIC50 (the concentration at which 50% of isolates are inhibited), and MIC90 (the concentration at which 90% of isolates are inhibited).

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Trichophyton rubrum Ravuconazole0.007 - 1.00.0350.25
Itraconazole0.015 - >8.00.1250.5
Terbinafine0.003 - >2.00.0150.06
Trichophyton mentagrophytes Ravuconazole0.015 - 8.00.0350.5
Itraconazole0.015 - 0.50.060.25
Terbinafine0.007 - 2.00.0150.03
Candida albicans Ravuconazole≤ 0.03 - 0.25≤ 0.030.125
Itraconazole≤ 0.03 - 10.060.25
Fluconazole0.125 - >64.00.52
Aspergillus fumigatus Ravuconazole0.12 - 20.51
Itraconazole0.12 - 412
Voriconazole0.12 - 20.51
Madurella mycetomatis RavuconazoleNot widely reported0.004Not widely reported
ItraconazoleNot widely reported0.063Not widely reported
KetoconazoleNot widely reported0.063Not widely reported

Clinical Efficacy: Superiority in Onychomycosis and Non-Inferiority in Eumycetoma

Clinical trials have demonstrated the efficacy and safety of fosravuconazole in the treatment of onychomycosis and eumycetoma.

Onychomycosis

In a phase III, multicenter, double-blind, randomized study in Japanese patients with onychomycosis, a 12-week course of oral fosravuconazole (100 mg daily) was shown to be significantly more effective than placebo. The complete cure rate at week 48 was 59.4% for the fosravuconazole group compared to 5.8% for the placebo group. The mycological cure rate was also significantly higher with fosravuconazole (82.0%) versus placebo (20.0%).

Outcome (Onychomycosis, Week 48)Fosravuconazole (100 mg/day)Placebo
Complete Cure Rate 59.4%5.8%
Mycological Cure Rate 82.0%20.0%
Eumycetoma

A phase II, double-blind, randomized, proof-of-concept superiority trial was conducted in Sudan to compare two weekly dosing regimens of fosravuconazole (200 mg and 300 mg) with the standard of care, daily itraconazole (400 mg), for the treatment of eumycetoma caused by Madurella mycetomatis. While the trial did not demonstrate the superiority of fosravuconazole over itraconazole, it showed that fosravuconazole was safe and effective. The complete cure rate at 12 months in the modified intention-to-treat population was 65% for the 200 mg fosravuconazole group and 75% for the itraconazole group. Despite not meeting the superiority endpoint, fosravuconazole offers significant advantages in terms of a weekly dosing schedule, which can improve patient adherence, and a lower pill burden compared to the twice-daily regimen of itraconazole.

Outcome (Eumycetoma, 12 Months)Fosravuconazole (200 mg/week)Fosravuconazole (300 mg/week)Itraconazole (400 mg/day)
Complete Cure Rate (mITT) 65%50%75%

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro activity of ravuconazole is determined using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

Brief Methodology (CLSI M38 for Filamentous Fungi):

  • Inoculum Preparation: Fungal isolates are grown on potato dextrose agar. Conidia are harvested and suspended in sterile saline with 0.05% Tween 80. The suspension is adjusted to a specific optical density to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 48-96 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a predefined significant inhibition of fungal growth (e.g., 100% inhibition for most agents) compared to the growth control.

Onychomycosis Phase III Clinical Trial

The efficacy and safety of fosravuconazole for onychomycosis were evaluated in a multicenter, double-blind, randomized, placebo-controlled, parallel-group study.

  • Participants: Patients with a clinical diagnosis of distal and lateral subungual onychomycosis of the great toenail, confirmed by positive potassium hydroxide (KOH) examination and fungal culture.

  • Intervention: Patients were randomized to receive either fosravuconazole (100 mg once daily) or a matching placebo for 12 weeks.

  • Primary Endpoint: The rate of complete cure at week 48, defined as both a clinical cure (0% clinical involvement of the target toenail) and a mycological cure (negative KOH examination and negative fungal culture).

  • Secondary Endpoints: Included mycological cure rate, clinical cure rate, and safety assessments.

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ravuconazole, like other azole antifungals, exerts its effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1), a key enzyme in the ergosterol biosynthesis pathway. This inhibition disrupts the fungal cell membrane integrity, leading to fungal cell death or growth inhibition.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Ravuconazole AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Fourteen_demethyl_lanosterol 14-demethyl-lanosterol Lanosterol->Fourteen_demethyl_lanosterol Lanosterol 14α-demethylase (CYP51A1) Zymosterol Zymosterol Fourteen_demethyl_lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Ravuconazole Ravuconazole Ravuconazole->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the site of inhibition by ravuconazole.

Experimental Workflow: Antifungal Susceptibility Testing (Broth Microdilution)

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Fungal_Culture 1. Fungal Isolate Culture Inoculum_Prep 2. Inoculum Suspension Preparation Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Dilution 3. Serial Dilution of Antifungal Agent Antifungal_Dilution->Inoculation Incubation 5. Incubation Inoculation->Incubation MIC_Reading 6. Visual or Spectrophotometric Reading Incubation->MIC_Reading Result 7. Determination of MIC MIC_Reading->Result

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Conclusion

This compound represents a valuable addition to the antifungal armamentarium. Its active metabolite, ravuconazole, demonstrates potent and broad-spectrum in vitro activity. Clinically, fosravuconazole has shown superiority over placebo in treating onychomycosis and offers a more convenient dosing regimen compared to the current standard of care for eumycetoma. Further research and clinical experience will continue to define its precise role in the management of various fungal infections.

Validating Fosravuconazole L-Lysine Ethanolate as a Broad-Spectrum Antifungal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole L-lysine ethanolate is a novel, orally bioavailable triazole antifungal agent. It is a prodrug that is rapidly converted to its active form, ravuconazole, in the body. This guide provides a comprehensive comparison of fosravuconazole with other established broad-spectrum antifungal agents, including voriconazole, itraconazole, amphotericin B, and caspofungin. The following sections present comparative in vitro activity, relevant clinical trial data, and detailed experimental protocols to aid in the evaluation of fosravuconazole's potential as a broad-spectrum antifungal.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other azole antifungals, the primary mechanism of action of ravuconazole is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, ravuconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol azole_antifungals Azole Antifungals (Ravuconazole, Voriconazole, Itraconazole) azole_antifungals->lanosterol Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Efficacy cluster_2 Clinical Evaluation mic_determination MIC Determination (CLSI M27/M38) cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) animal_model Animal Model (Onychomycosis/Aspergillosis) mic_determination->animal_model treatment Antifungal Treatment animal_model->treatment evaluation Efficacy Evaluation (Fungal Burden, Survival) treatment->evaluation phase_i Phase I (Safety, PK/PD) evaluation->phase_i phase_ii Phase II (Efficacy, Dosing) phase_i->phase_ii phase_iii Phase III (Comparative Efficacy) phase_ii->phase_iii

A Comparative Meta-Analysis of Fosravuconazole and Alternative Onychomycosis Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Fosravuconazole L-Lysine Ethanolate, a novel oral triazole antifungal, benchmarked against established topical and oral treatments for onychomycosis. The following sections present a detailed comparison of efficacy, safety, and pharmacokinetic data, alongside experimental protocols and a visualization of the underlying mechanism of action.

Efficacy and Safety: A Comparative Overview

Fosravuconazole, a prodrug of ravuconazole, has demonstrated significant efficacy in the treatment of onychomycosis. Clinical trial data is compared with key topical and oral alternatives: efinaconazole, tavaborole, and terbinafine.

Efficacy Data

The following table summarizes the primary efficacy endpoints from pivotal clinical trials of the compared antifungal agents. "Complete Cure Rate" is typically defined as 0% clinical involvement of the target toenail plus mycological cure (negative KOH examination and negative fungal culture). "Mycological Cure Rate" is defined as a negative KOH examination and fungal culture.

Drug Dosage Regimen Treatment Duration Primary Endpoint (Week) Complete Cure Rate (%) Mycological Cure Rate (%)
This compound 100 mg once daily12 weeks4859.4%[1][2]82.0%[1][2][3]
Efinaconazole 10% Solution Topical, once daily48 weeks5215.2% - 17.8%[1]53.4% - 55.2%[1]
Tavaborole 5% Solution Topical, once daily48 weeks526.5% - 9.1%[4]31.1% - 35.9%[4]
Oral Terbinafine 250 mg once daily12 weeks48-72~38% - 71%[4][5]~46% - 76%[4]
Safety and Tolerability

The safety profiles of these medications are a critical consideration in treatment selection. The following table outlines the reported adverse events (AEs) and adverse drug reactions (ADRs) from their respective clinical trials.

Drug Common Adverse Events / Reactions Serious Adverse Events
This compound Adverse events were observed in 83.2% of patients (vs. 80.8% in placebo). ADRs, primarily mild to moderate gastrointestinal discomfort, were reported in 23.8% of patients (vs. 3.8% in placebo).[1][2]None reported in the pivotal Phase III study.[1][2]
Efinaconazole 10% Solution Application site reactions (e.g., dermatitis, vesicles).Low incidence, similar to vehicle.
Tavaborole 5% Solution Application site reactions (e.g., exfoliation, erythema, dermatitis).[4]Low incidence, similar to vehicle.
Oral Terbinafine Gastrointestinal disturbances, rash, headache, taste disturbance.[6]Rare cases of liver damage.[7]

Pharmacokinetic Profile

Fosravuconazole was developed as a prodrug of ravuconazole to improve its pharmacokinetic properties, particularly its hydrophilicity and oral bioavailability.[1]

Drug Bioavailability Key Pharmacokinetic Features
This compound Improved oral absorbability compared to ravuconazole.[1]Plasma ravuconazole concentrations are 10-35 times higher than with some other oral anti-onychomycosis drugs, with good penetration and retention in skin and nail tissue.
Efinaconazole 10% Solution Low systemic absorption after topical application. Mean peak plasma concentrations (Cmax) are in the low ng/mL range.[8]Reaches steady state in plasma by 14 days with repeat dosing.[8]
Tavaborole 5% Solution Systemically absorbed after topical application, with measurable plasma concentrations.[9]Steady state is achieved within the study period under maximal-use conditions.[9]
Oral Terbinafine Well absorbed from the gastrointestinal tract.Detected in nail tissue as early as 2 weeks after starting therapy and persists for an extended period after treatment cessation.[10]

Experimental Protocols

The methodologies for the pivotal clinical trials of these antifungal agents share some common features but also have key differences.

This compound (Phase III Trial)
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled study conducted in Japan.[1]

  • Patient Population: Japanese patients aged 20 to 75 years with onychomycosis affecting at least 25% of the target great toenail. Diagnosis was confirmed by positive potassium hydroxide (KOH) examination and detection of Trichophyton rubrum or Trichophyton mentagrophytes.[1]

  • Treatment Arms:

    • Fosravuconazole (equivalent to 100 mg ravuconazole) administered orally once daily for 12 weeks.[1]

    • Placebo administered orally once daily for 12 weeks.[1]

  • Primary Endpoint: The rate of complete cure (0% clinical involvement of the target toenail and a negative KOH examination) at week 48.[1][2]

  • Secondary Endpoints: Changes over time in efficacy and mycological effect.[1][2]

Efinaconazole 10% Solution (Pivotal Phase III Trials)
  • Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials.[1]

  • Patient Population: Patients with mild-to-moderate distal subungual onychomycosis.

  • Treatment Arms:

    • Efinaconazole 10% topical solution applied once daily for 48 weeks.

    • Vehicle solution applied once daily for 48 weeks.

  • Primary Endpoint: Complete cure (0% clinical involvement of the target toenail and mycological cure) at week 52.[1]

Tavaborole 5% Solution (Pivotal Phase III Trials)
  • Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials.[4]

  • Patient Population: Adults with distal subungual onychomycosis affecting 20% to 60% of the target great toenail.[4]

  • Treatment Arms:

    • Tavaborole 5% topical solution applied once daily for 48 weeks.[4]

    • Vehicle solution applied once daily for 48 weeks.[4]

  • Primary Endpoint: Complete cure (completely clear nail with negative mycology) of the target great toenail at week 52.[4]

Oral Terbinafine (General Protocol from various trials)
  • Study Design: Typically multicenter, randomized, double-blind, placebo-controlled or active-comparator trials.

  • Patient Population: Patients with dermatophyte onychomycosis of the toenail.

  • Treatment Arms:

    • Terbinafine 250 mg orally once daily for 12 weeks.[11]

    • Placebo or active comparator.

  • Primary Endpoint: Mycological and/or clinical cure at various time points, often at week 48 or later.

Mechanism of Action and Experimental Workflow

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fosravuconazole's active metabolite, ravuconazole, is a triazole antifungal agent. Azoles exert their antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death.[12]

Ergosterol Biosynthesis Pathway Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_result Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Azole Antifungals\n(e.g., Ravuconazole) Azole Antifungals (e.g., Ravuconazole) Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Azole Antifungals\n(e.g., Ravuconazole)->Lanosterol 14α-demethylase\n(CYP51) Inhibits Ergosterol Depletion Ergosterol Depletion Fungal Cell Death Fungal Cell Death Ergosterol Depletion->Fungal Cell Death Clinical Trial Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Period Treatment Period Randomization->Treatment Period End of Treatment Assessment End of Treatment Assessment Treatment Period->End of Treatment Assessment Follow-up Period Follow-up Period End of Treatment Assessment->Follow-up Period Primary Endpoint Assessment Primary Endpoint Assessment Follow-up Period->Primary Endpoint Assessment

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.